17beta-Estradiol sodium sulfate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJQCTISQYSLPF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 17beta Estradiol Sodium Sulfate
Enzymatic Sulfation Processes
Enzymatic sulfation is a key step in the metabolism of estrogens, rendering them inactive. nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These cytosolic enzymes facilitate the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the estrogen molecule. nih.gov This conjugation increases the water solubility of the estrogens, which prevents them from binding to the estrogen receptor (ER) and subsequently translocating to the nucleus to regulate gene expression. nih.gov
Sulfotransferase (SULT) Isoforms in 17beta-Estradiol Sulfation
Several SULT isoforms are involved in the sulfation of 17beta-estradiol, with varying substrate specificities and affinities. The most prominent among these are SULT1E1, SULT1A1, and SULT1A2. researchgate.net
Estrogen sulfotransferase (SULT1E1), also known as EST, is a Phase II metabolizing enzyme that plays a pivotal role in the inactivation of estrogens. nih.govnih.gov It exhibits a high affinity for estrogens, particularly 17beta-estradiol, catalyzing their sulfation at physiological concentrations. nih.govnih.gov This high affinity makes SULT1E1 a primary regulator of estrogen homeostasis. nih.gov The sulfation reaction mediated by SULT1E1 converts 17beta-estradiol into 17beta-estradiol-3-sulfate. sigmaaldrich.com This process is considered a critical pathway for the inactivation of E2. nih.gov
Table 1: Kinetic Parameters of Human SULT1E1
| Substrate | Apparent Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| 17beta-Estradiol | 0.3 | 37.2 |
| Estrone (B1671321) | 0.2 | 16.3 |
| Dehydroepiandrosterone (B1670201) (DHEA) | 0.2 | 5.5 |
| p-Nitrophenol | 76.6 | 135.9 |
Data sourced from GeneCards (P49888). genecards.org
Tissue-Specific Patterns of Sulfation
The expression of SULT enzymes and, consequently, the sulfation of 17beta-estradiol, varies across different tissues. SULT1E1 is expressed in numerous tissues, including the liver, breast, and endometrium. nih.govnih.govfrontiersin.org In breast cancer tissue, the expression level of SULT1E1 is inversely correlated with the malignancy of the tumor. elsevierpure.com Studies have shown that SULT1E1 mRNA is frequently expressed in various human bone tumors, suggesting that sulfonation is important for controlling E2 levels and activity in bone. nih.gov In the liver, SULT1E1, SULT1A1, and SULT2A1 are all expressed and can metabolize 17beta-estradiol. researchgate.net The liver is a primary site for the metabolism of circulating steroid hormones. nih.gov Human platelets also contain enzymes capable of sulfating 17beta-estradiol. nih.gov The tissue-specific expression of these enzymes allows for localized control of estrogen activity.
Enzymatic Desulfation Processes
The conversion of inactive estrogen sulfates back to their biologically active forms is accomplished through enzymatic desulfation. This process is critical for maintaining a local supply of active estrogens in various tissues.
Steroid Sulfatase (STS) Action on 17beta-Estradiol Sulfate (B86663)
Steroid sulfatase (STS), also known as arylsulfatase C, is the key enzyme responsible for the hydrolysis of steroid sulfates. nih.govoup.com It is located in the endoplasmic reticulum of cells in various tissues. nih.gov STS catalyzes the removal of the sulfate group from 17beta-estradiol sulfate (E2S), converting it back to the potent estrogen, 17beta-estradiol. wikipedia.org This reactivation of estrogens plays a significant role in the progression of hormone-dependent cancers. nih.gov STS can hydrolyze various steroid sulfates, including estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, active forms. oup.com The balance between the sulfating activity of SULTs and the desulfating activity of STS is crucial for regulating the levels of active estrogens in tissues. nih.gov
Unveiling the Metabolic Journey of 17beta-Estradiol Sodium Sulfate
This compound, a sulfated and biologically inactive form of the potent estrogen 17beta-estradiol, plays a crucial, though often indirect, role in estrogenic activity within the human body. wikipedia.orgcaymanchem.com Its significance lies in its function as a reservoir that, through metabolic processes, can be converted into biologically active estrogens. wikipedia.org This article delves into the intricate biosynthesis and metabolic pathways of this compound, with a specific focus on its hydrolysis, the subsequent intracrine regeneration of active steroids, the regulation of these processes, and its interconversion with other steroid forms.
Biosynthesis and Metabolic Pathways
The metabolic fate of this compound is intrinsically linked to the activity of specific enzymes that govern its conversion to and from its active form, 17beta-estradiol.
Hydrolysis of Sulfate Ester Bonds
The primary step in the activation of this compound is the hydrolysis of its sulfate ester bond. This reaction is catalyzed by the enzyme steroid sulfatase (STS), which is also known as steryl-sulfatase. wikipedia.orgnih.gov STS is a key enzyme in steroid metabolism, responsible for converting various sulfated steroid precursors, including dehydroepiandrosterone sulfate (DHEA-S) and estrone sulfate (E1S), into their unconjugated, and often biologically active, forms. wikipedia.org The hydrolysis of this compound by STS removes the sulfate group, thereby yielding the potent estrogen, 17beta-estradiol. wikipedia.org This enzymatic action is a critical control point in regulating the availability of active estrogens at the tissue level. nih.gov
Intracrine Regeneration of Biologically Active Steroids
The conversion of this compound to 17beta-estradiol is a prime example of an intracrine mechanism, where a biologically inactive precursor is taken up by a cell and converted into an active hormone that then exerts its effects within the same cell. nih.gov Target cells can express transmembrane organic anion-transporting polypeptides that facilitate the uptake of sulfated steroids like this compound from the circulation. oup.com Once inside the cell, STS, located in the endoplasmic reticulum, can hydrolyze the sulfate group, leading to the local production of 17beta-estradiol. wikipedia.orgnih.gov This locally synthesized 17beta-estradiol can then bind to estrogen receptors and modulate the expression of target genes, influencing cellular processes such as proliferation. nih.gov This intracrine pathway is particularly significant in postmenopausal women, where circulating estrogen levels are low, and local production in peripheral tissues becomes a major source of estrogenic activity. nih.govfrontiersin.org
Regulation of Steroid Sulfatase Activity
The activity of steroid sulfatase is not constant but is subject to complex regulatory mechanisms that fine-tune the local production of active estrogens.
Role of Sulfatase-Modifying Factors (SUMF1, SUMF2)
For steroid sulfatase to become catalytically active, it must undergo a unique post-translational modification. A specific cysteine residue within the active site of the enzyme is converted into Cα-formylglycine (FGly). nih.gov This conversion is essential for the enzyme's function and is carried out by the FGly-generating enzyme (FGE), which is encoded by the SUMF1 gene (sulfatase-modifying factor 1). nih.gov Mutations in the SUMF1 gene can lead to multiple sulfatase deficiency, a severe disorder characterized by the loss of activity of all sulfatases. oup.com
A paralog of SUMF1, known as SUMF2, has also been identified. nih.gov SUMF2 can form both homodimers and heterodimers with SUMF1 and can also associate with sulfatases. nih.gov Research has shown that SUMF2 can inhibit the enhancing effect of SUMF1 on sulfatase activity, suggesting that the interplay between SUMF1 and SUMF2 provides an additional layer of regulation for sulfatase function. nih.gov The balance between SUMF1 and SUMF2 may be a key mechanism for controlling the amount of active sulfatases in different cells and tissues. nih.gov
Influence of Endogenous Regulators (e.g., Estrogens via GPER)
The activity of steroid sulfatase can also be influenced by endogenous regulators, including estrogens themselves, through non-genomic signaling pathways. One such pathway involves the G protein-coupled estrogen receptor (GPER). nih.gov Studies have shown that in certain tissues, such as colorectal cancer, there is a significant increase in STS activity. nih.govresearchgate.net This elevated STS activity can lead to increased local production of estradiol (B170435), which in turn can stimulate cell proliferation through a GPER-mediated pathway. nih.govnih.gov This suggests a feed-forward mechanism where estrogens, by acting through GPER, can enhance the very enzyme responsible for their local synthesis from sulfated precursors.
Tissue-Specific Desulfation Dynamics
The expression and activity of steroid sulfatase, and consequently the desulfation of this compound, vary significantly across different tissues. nih.gov STS is found in various parts of the body, including the placenta, breast, endometrium, skin, and brain. oup.com For instance, the enzymatic activity of STS is considerably higher in the placenta compared to adipose tissue. nih.gov In breast cancer tissues, STS expression and activity are often elevated compared to non-malignant breast tissue, highlighting the importance of the intracrine pathway in hormone-dependent cancers. oup.com Similarly, in endometriosis, the STS pathway is a significant contributor to local estrogen production. frontiersin.orgbohrium.com This tissue-specific expression and regulation of STS allow for precise control over estrogenic activity in different physiological and pathological contexts.
Interconversion with Other Steroid Forms
This compound is part of a dynamic network of interconverting steroids. The enzyme estrogen sulfotransferase (SULT1E1) catalyzes the reverse reaction of STS, converting 17beta-estradiol back into its sulfated, inactive form. caymanchem.comnih.gov This sulfation is a key mechanism for inactivating estrogens and protecting cells from excessive estrogenic stimulation. nih.gov
Furthermore, 17beta-estradiol itself is in equilibrium with estrone, a less potent estrogen. This interconversion is catalyzed by 17beta-hydroxysteroid dehydrogenases (17β-HSDs). nih.govfrontiersin.org this compound can also be metabolized to estrone sulfate (E1S). wikipedia.org E1S can then be desulfated by STS to form estrone, which can subsequently be converted to 17beta-estradiol by 17β-HSDs. nih.govresearchgate.net This intricate web of enzymatic reactions allows for the fine-tuned regulation of the balance between active and inactive estrogens in various tissues. wikipedia.org
Interconversion with Other Steroid Forms
Metabolic Cycling (e.g., "Futile Loop" in Hepatic Tissues)
In hepatic tissues, a phenomenon known as metabolic cycling, or a "futile loop," occurs between estrone sulfate and estrone. nih.gov This process involves the continuous interconversion of these two compounds. Estrone sulfate is desulfated to estrone, which can then be re-sulfated back to estrone sulfate. nih.gov This cycling has been studied in recirculating, perfused rat liver preparations. nih.gov
Although the direct "futile loop" involving 17beta-estradiol and its sulfate is less characterized, a similar equilibrium exists. Estrogen sulfotransferases convert 17beta-estradiol to 17beta-estradiol sulfate, while steroid sulfatases can hydrolyze the sulfate conjugate back to the active hormone. wikipedia.org This dynamic interplay allows tissues to maintain a reservoir of inactive sulfated estradiol that can be rapidly converted to the biologically active form when needed. wikipedia.org The liver is a primary site for this metabolic activity, where estradiol undergoes conjugation with sulfate and glucuronide before excretion. news-medical.net
Cellular and Trans-Membrane Transport Mechanisms
The transport of the charged molecule this compound across cellular membranes is a facilitated process mediated by specific transporter proteins. These transporters are crucial for the uptake of sulfated steroids from the circulation into target cells, where they can be converted to active hormones.
Organic Anion-Transporting Polypeptides (OATPs)
Organic anion-transporting polypeptides (OATPs) are a superfamily of transporters that mediate the uptake of a wide range of endogenous and exogenous compounds, including steroid hormones and their conjugates. nih.gov Several OATP members, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are known to transport steroid conjugates like estrone-3-sulfate and dehydroepiandrosterone sulfate (DHEAS). nih.govresearchgate.net
While direct transport data for this compound by all OATPs is not extensively detailed in the provided results, the general substrate preference of OATPs for anionic steroid conjugates suggests their involvement. nih.gov For instance, studies have shown that steroid conjugates with a strong anionic group, such as sulfate, are potent inhibitors of OATP-mediated transport, implying they are likely substrates. nih.gov The expression of OATPs in various tissues, including the liver and cancer cells, highlights their importance in the disposition and action of steroid hormones. nih.govresearchgate.net
Sodium-Dependent Organic Anion Transporters (e.g., SOAT/SLC10A6)
The sodium-dependent organic anion transporter (SOAT), encoded by the SLC10A6 gene, is a specific carrier for 3'- and 17'-monosulfated steroid hormones. nih.govencyclopedia.pubnih.gov This transporter facilitates the sodium-dependent uptake of these biologically inactive steroid conjugates from the bloodstream into target cells. uniprot.orggenecards.org
Research has demonstrated that SOAT mediates the transport of 17beta-estradiol-17-sulfate. nih.gov The substrates for SOAT are characterized by a planar, lipophilic steroid backbone and a single negatively charged sulfate group at either the 3' or 17' position. nih.gov Interestingly, 17beta-estradiol-3,17-disulfate is not transported by SOAT, indicating a high degree of specificity. nih.gov The expression of SOAT in various hormone-responsive tissues suggests its critical role in the "sulfatase pathway," where imported sulfated steroids are converted to their active forms by intracellular steroid sulfatases. encyclopedia.pubnih.gov
Environmental Biotransformation and Fate
The presence of estrogens and their metabolites in the environment is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans. researchgate.net 17beta-estradiol and its conjugates enter the environment primarily through the excretion of treated wastewater. mdpi.com
Once in the environment, conjugated estrogens like 17beta-estradiol-3-sulfate, which are generally less toxic, can be deconjugated by bacteria found in river sediments and soil, converting them back into their biologically active forms. mdpi.com The persistence and mobility of 17beta-estradiol in the environment are influenced by factors such as its association with colloidal and dissolved organic carbon. usda.gov The half-life of estrogens in the environment can vary significantly depending on conditions like UV light exposure, microbial activity, and oxygen levels. mdpi.com For example, the half-lives of E1, E2, and E3 in aerated soil are relatively short, ranging from 0.7 to 4.9 days. mdpi.com However, the synthetic estrogen, ethinyl estradiol, is more persistent. researchgate.net
Interactive Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Function | Primary Location |
| 17beta-Hydroxysteroid Dehydrogenase Type 1 | HSD17B1 | Converts estrone to 17beta-estradiol. nih.govoncotarget.com | Gonads, Placenta, Breast tissue wikipedia.orgnih.gov |
| 17beta-Hydroxysteroid Dehydrogenase Type 2 | HSD17B2 | Converts 17beta-estradiol to estrone. nih.govwikipedia.org | Liver, Intestines, Endometrium wikipedia.org |
| Estrogen Sulfotransferase | SULT1E1 | Catalyzes the sulfation of estradiol. wikipedia.orgbio-rad.com | Liver, Endometrium, Breast cancer cells tandfonline.com |
| Steroid Sulfatase | STS | Hydrolyzes estradiol sulfate to estradiol. wikipedia.org | Various tissues, including breast and endometrium wikipedia.org |
Table 2: Transporters of this compound and Related Compounds
| Transporter | Gene Family | Substrates Include | Transport Mechanism |
| OATP1B1 | SLCO | Estrone-3-sulfate, Estradiol-17β-glucuronide nih.govnih.gov | Organic anion transport |
| OATP1B3 | SLCO | Estrone-3-sulfate, DHEAS nih.gov | Organic anion transport |
| SOAT | SLC10A6 | 17beta-estradiol-17-sulfate, Estrone-3-sulfate, DHEAS nih.govnih.gov | Sodium-dependent organic anion transport |
Uptake and Accumulation Mechanisms in Soil-Plant Systems
The presence of this compound and other conjugated estrogens in the environment, often due to the application of animal manure or sewage sludge to agricultural lands, has led to research into their uptake by plants. nih.gov Studies have demonstrated that plants are capable of absorbing these compounds from the soil and water.
A hydroponic study using wheat (Triticum acstivnm L.) explored the assimilation of 17beta-estradiol-3-O-sulfate sodium (E2-3S). The results indicated that wheat can indeed absorb E2-3S, with a notable difference in accumulation between the plant's roots and shoots. The assimilation in the roots was found to be significantly higher than in the shoots, suggesting a primary accumulation site in the root system. nih.gov Research on the parent compound, 17β-estradiol, suggests that uptake into wheat roots involves both passive adsorption and active transport mechanisms, implicating aquaporins and anion channels in the process. nih.gov While this was observed for the free estrogen, it provides insight into potential pathways for related compounds.
The co-presence of other estrogens can influence uptake. For instance, the presence of 17β-estradiol (E2) was found to promote the assimilation of E2-3S in wheat. nih.gov Conversely, competitive inhibition has been observed between 17β-estradiol and the synthetic estrogen 17α-ethynylestradiol (EE2). nih.gov
| Plant Part | Assimilation Amount of E2-3S (ng/g dry weight) | Source |
| Wheat Roots | 10,000 - 100,000 | nih.gov |
| Wheat Shoots | 1,000 - 10,000 | nih.gov |
Translocation within Plant Tissues
Once absorbed by the roots, the movement of this compound within the plant appears to be limited. The same study on wheat that demonstrated high accumulation in the roots also found that root-to-shoot transfer was impeded. nih.gov This suggests that while the compound can enter the plant, its long-distance transport to aerial parts like leaves and stems is not efficient. The researchers attributed this to less potent metabolic activity within the shoot system compared to the roots. nih.gov
Within the root's oxidative environment, E2-3S can be converted to its related conjugate, estrone sulfate (E1-3S). nih.gov However, this transformation does not appear to facilitate greater translocation to the shoots. While studies on the parent compound 17β-estradiol have shown it can migrate within the plant via long-distance transport and even be discharged, the sulfated form appears to be less mobile. nih.gov
Dissipation Processes in Rhizosphere Environments
The rhizosphere, the soil region directly influenced by root secretions and associated soil microorganisms, is a critical zone for the transformation of compounds like 17beta-estradiol sulfate. Its dissipation in soil-water systems is governed by both abiotic and biotic processes, including sorption and degradation.
Sorption to soil particles is a key process affecting the compound's availability. The extent of sorption is influenced by soil properties, particularly the organic carbon (OC) content. nih.govnih.gov However, studies have shown that 17beta-estradiol-17-sulfate (E2-17S) is relatively persistent in the aqueous phase, especially in subsoils with low organic carbon. nih.gov
Microbial activity is a major driver of degradation. The primary transformation pathway for E2-17S in soil is hydroxylation, which yields mono- and di-hydroxy metabolites. nih.gov Crucially, deconjugation back to the free estrogens, 17β-estradiol (E2) and estrone (E1), also occurs, although it may not be the dominant pathway. nih.gov This deconjugation is significant because it releases the more potent endocrine-disrupting forms into the environment. nih.gov The enzymatic activity of arylsulfatase, which originates from the soil microbial biomass, has been identified as the main driver for the degradation of 17beta-estradiol-3-sulphate in pasture soils. nih.gov A broad diversity of bacteria capable of degrading the compound have been isolated from environmental samples. researchgate.net
| Soil Type (Organic Carbon %) | Initial Concentration | Aqueous Dissipation Half-Life (DT50) | Source |
| Topsoil (1.29% OC) | Not specified | 4.9 - 26 hours | nih.gov |
| Subsoil (0.26% OC) | Not specified | 64 - 173 hours | nih.gov |
| Sterilized Topsoil (1.29% OC) | Not specified | 2.5 - 9.3 hours | nih.gov |
Molecular Mechanisms of 17beta Estradiol Sodium Sulfate Action Indirect Through Conversion
Estrogen Receptor-Mediated Signaling Pathways
The biological effects of 17beta-estradiol are mediated through its interaction with specific estrogen receptors (ERs). cusabio.com There are two primary types of these receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear receptor superfamily. researchgate.netnih.govwikipedia.org These receptors are located in various cellular compartments, including the nucleus, mitochondria, and at the cell membrane. nih.gov Upon binding to 17beta-estradiol, these receptors initiate cellular responses through two main pathways: nuclear-initiated genomic signaling and membrane-initiated non-genomic signaling. cusabio.comnih.gov
Genomic Signaling Initiated by Nuclear Estrogen Receptors (ERα, ERβ)
The classical, or genomic, mechanism of estrogen action involves the regulation of gene transcription by nuclear estrogen receptors. cusabio.comnih.gov This pathway leads to changes in protein synthesis and subsequent alterations in cell function.
In its unliganded state, the estrogen receptor is located primarily in the nucleus, where it exists in a complex with heat shock proteins (HSPs) and other chaperone proteins. The steroid hormone 17beta-estradiol, being lipophilic, diffuses across the cell membrane and into the nucleus. researchgate.net There, it binds to the ligand-binding domain (LBD) of either ERα or ERβ. mdpi.com This binding event induces a critical conformational change in the receptor protein. researchgate.netoup.com This change in shape causes the dissociation of the heat shock proteins, exposing the receptor's DNA-binding domain (DBD) and dimerization surface. The now-activated receptor then forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). mdpi.com
| Receptor Subtype | Binding Affinity (Ki) for 17β-Estradiol | Key Characteristics |
| ERα | 0.13 nM abcam.com | Plays a significant role in the proliferation of breast cancer cells. researchgate.netnih.gov Its activation can up-regulate the PI3K/Akt signaling pathway. nih.gov |
| ERβ | 0.12 nM abcam.com | Exhibits different tissue distribution and functional roles compared to ERα. abcam.com |
The ligand-activated receptor dimers translocate to the nucleus, where their DNA-binding domains recognize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. cusabio.commdpi.comoup.comportlandpress.com The classical ERE is a palindromic consensus sequence. Once bound to the ERE, the receptor complex acts as a transcription factor. oup.com In addition to direct binding to EREs, ERs can also modulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 and Sp-1, that are already bound to their respective DNA response elements. wikipedia.orgnih.govnih.gov
Upon binding to an ERE, the ER dimer recruits a host of other proteins, including co-activators or co-repressors, to the promoter region of the target gene. researchgate.net This assembly of proteins, known as the transcription initiation complex, modulates the rate of transcription by RNA polymerase II. The recruitment of co-activators typically leads to histone acetylation and chromatin remodeling, making the DNA more accessible for transcription and thus up-regulating gene expression. Conversely, the recruitment of co-repressors can lead to gene silencing. This genomic signaling pathway regulates a wide array of genes, including those involved in cell cycle progression, proliferation, and differentiation. oup.comdovepress.com For instance, E2 has been shown to regulate genes involved in the DNA replication fork and key cell cycle genes like c-myc and c-fos. oup.com
Membrane-Initiated (Nongenomic) Signaling
Beyond the classical nuclear pathway, 17beta-estradiol can also elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. nih.gov These actions are termed non-genomic and are initiated by a subpopulation of estrogen receptors located at the cell membrane (mERs) or by novel G protein-coupled receptors like GPER (GPR30). cusabio.comnih.govoup.com This signaling can occur independently of the nuclear receptors or can potentiate their actions. oup.com
Binding of 17beta-estradiol to membrane-associated receptors triggers the rapid activation of various intracellular signaling pathways and protein kinase cascades. cusabio.comnih.gov These cascades can, in turn, phosphorylate a variety of target proteins, leading to rapid changes in cellular function and, ultimately, can also influence gene expression through the phosphorylation of transcription factors. frontiersin.org
Extracellular signal-regulated kinase (ERK/MAPK): 17beta-estradiol can rapidly activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway in numerous cell types. oup.comnih.govnih.gov This activation can be mediated through both ER-dependent and ER-independent mechanisms, sometimes involving the G protein-coupled receptor GPR30 and the transactivation of the epidermal growth factor receptor (EGFR). oup.comnih.govjneurosci.org
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is another key target of rapid estrogen signaling. nih.gov 17beta-estradiol has been shown to stimulate this pathway, often in an ERα-dependent manner, by causing ERα to bind directly to the p85 regulatory subunit of PI3K. researchgate.netnih.govoup.com
Protein Kinase A (PKA): Evidence suggests that 17beta-estradiol can induce the activation of the adenylyl cyclase-cAMP-PKA system via membrane-associated receptors. nih.govnih.govnih.gov This pathway can have complex interactions with other signaling cascades. nih.govresearchgate.net
Protein Kinase C (PKC): Rapid increases in PKC activity have been observed following 17beta-estradiol treatment in various cell types, including neurons and chondrocytes. nih.govnih.gov This activation is a crucial step in some of the physiological effects of estrogen, such as neuroprotection. nih.gov
| Kinase Cascade | Activating Receptor(s) | Key Research Findings | Cell Types Studied |
| ERK / MAPK | mERs, GPR30, EGFR | E2 induces rapid and persistent ERK activation, crucial for cell proliferation and migration. nih.gov Can be independent of nuclear ERs. oup.comnih.gov | Breast cancer cells nih.govoup.com, Cortical neurons jneurosci.org |
| PI3K / Akt | mERα | E2 activates PI3K/Akt in an ERα-dependent manner, promoting cell growth. researchgate.netnih.gov ERα can directly bind the p85 subunit of PI3K. oup.com | Endothelial cells oup.com, Breast cancer cells nih.gov, Endometrial cancer cells nih.gov |
| PKA | mERs, Gq-mER | E2 induces membrane-mediated PKA activation with a short latency. nih.gov Can be activated via a Gq-coupled membrane ER. nih.gov | Hippocampal neurons nih.gov, Hypothalamic neurons nih.gov |
| PKC | mERs | E2 rapidly increases PKC activity, which is an important step in estrogen-mediated neuroprotection. nih.gov | Cerebrocortical neurons nih.gov, Chondrocytes nih.gov |
Modulation of Calcium Flux
Following its conversion from its sulfate (B86663) conjugate, 17beta-estradiol has been shown to modulate intracellular calcium ([Ca2+]i) levels, a critical second messenger involved in numerous cellular processes. Chronic treatment with 17beta-estradiol enhances the endoplasmic reticulum Ca2+ content in human endothelial cells. nih.gov This leads to a greater increase in intracellular calcium concentration upon stimulation. nih.gov Furthermore, 17beta-estradiol promotes an enhanced calcium influx pathway. nih.gov This regulation of calcium homeostasis is mediated through an estrogen receptor alpha (ERα)-dependent pathway. nih.gov Studies in various cell types, including rat endometrial carcinoma cells, have demonstrated that 17beta-estradiol can induce a significant and dose-dependent increase in intracellular calcium levels, a response that can be blocked by anti-estrogens. nih.gov
Cross-Talk with Growth Factor Receptor Signaling
The signaling pathways of 17beta-estradiol, following its desulfation, are intricately linked with those of growth factor receptors, creating a complex signaling network. This cross-talk is a fundamental aspect of its action and can have significant implications in both normal physiology and disease. Breast cancer growth, for instance, is regulated by the coordinated actions of the estrogen receptor (ER) and various growth factor receptor signaling pathways. nih.govoup.com
17beta-estradiol can induce the activation of growth factor receptor pathways. For example, membrane-associated ERα can directly associate with and activate the insulin-like growth factor receptor, leading to the activation of downstream signaling cascades like the ERK/MAPK pathway. aacrjournals.org This interaction can be blocked by potent anti-estrogens. aacrjournals.org Conversely, hyperactive growth factor signaling, such as in the case of HER2 overexpression, can potentiate the ER pathway, creating a stimulatory loop that intensifies activity in both pathways. aacrjournals.org This bidirectional communication can lead to endocrine therapy resistance in breast cancer, where tumors may become hypersensitive to low levels of estrogen or even lose their dependence on estrogen for growth. nih.govscispace.com
Estrogen Receptor Expression Patterns and Functional Divergence (ERα vs. ERβ)
The physiological effects of 17beta-estradiol are mediated by two main estrogen receptors, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue expression patterns and functional roles. youtube.comyoutube.com While both receptors bind 17beta-estradiol, their structural differences, particularly in the ligand-binding domain, lead to variations in binding affinity and subsequent conformational changes, allowing them to interact with different estrogen response elements on DNA and recruit different co-regulator proteins. nih.gov
ERα and ERβ often have opposing or complementary actions. mdpi.com ERα is generally associated with anabolic and proliferative effects, while ERβ often acts as a negative modulator, exerting anti-proliferative effects and functioning as a physiological brake on ERα activity. mdpi.com The relative expression of ERα and ERβ in a particular tissue is a critical determinant of the cellular response to 17beta-estradiol. nih.gov For example, in the prostate gland, the epithelium primarily expresses ERβ, while the stroma expresses ERα. youtube.com Similarly, breast tissue, the uterus, and the liver mainly express ERα, whereas the lung, colon, and immune system predominantly express ERβ. youtube.com This differential expression contributes to the diverse and sometimes opposing effects of 17beta-estradiol in different parts of the body.
| Receptor | Primary Function | Predominant Tissue Expression |
| ERα | Anabolic, Proliferative | Breast, Uterus, Liver, Prostate (stroma) youtube.commdpi.com |
| ERβ | Anti-proliferative, Modulatory | Lung, Colon, Immune System, Prostate (epithelium) youtube.commdpi.com |
Enzyme Regulation and Indirect Signaling
Beyond direct receptor-mediated actions, 17beta-estradiol, after its conversion from 17beta-estradiol sodium sulfate, can indirectly influence cellular signaling by modulating the activity of various enzymes and transcription factors.
Modulation of Steroidogenic Enzyme Activities (e.g., Aromatase)
17beta-estradiol can regulate its own synthesis through a feedback mechanism involving the enzyme aromatase (cytochrome P450arom), which is responsible for converting androgens to estrogens. nih.govconsensus.appnih.gov In certain contexts, such as in adult radial glial cells, low concentrations of 17beta-estradiol can enhance the expression of the aromatase B gene. nih.govnih.gov This upregulation is thought to be mediated through an increase in the expression of the dopamine (B1211576) D1 receptor and the phosphorylation of the cyclic AMP response element-binding protein (CREB). nih.govnih.gov However, high concentrations of 17beta-estradiol can have the opposite effect, failing to up-regulate aromatase B. nih.govnih.gov This suggests a tightly controlled regulatory loop where 17beta-estradiol can fine-tune its own local production.
Inhibition of Glutathione (B108866) S-Transferase
Metabolites of 17beta-estradiol have been shown to inhibit the activity of human glutathione S-transferases (hGSTs), enzymes involved in the detoxification of a wide range of compounds. nih.gov Specifically, the quinone metabolite of 2-hydroxy-17-beta-estradiol can inhibit certain isoforms of hGSTs in a concentration-dependent manner. nih.gov The hGSTM1-1 and hGSTA1-1 isoforms are particularly sensitive to this inhibition, while other isoforms like hGSTM2-2, hGSTP1-1, and hGSTT1-1 are less affected. nih.gov This inhibition is not due to covalent adduction but rather a direct interaction with the enzyme. nih.gov By inhibiting GSTs, these metabolites can indirectly enhance the signaling of 17beta-estradiol by preventing its inactivation through glutathione conjugation. wikipedia.org
| hGST Isoform | Sensitivity to Inhibition by 2-OH-E2 Quinone |
| hGSTM1-1 | High (IC50 ~250 nM) nih.gov |
| hGSTA1-1 | High (IC50 ~350 nM) nih.gov |
| hGSTM2-2 | Low nih.gov |
| hGSTP1-1 | Low nih.gov |
| hGSTT1-1 | Low nih.gov |
Impact on Key Transcription Factors (e.g., NF-κB, Nrf2)
17beta-estradiol exerts significant influence on key transcription factors that regulate cellular responses to stress, inflammation, and oxidative damage.
NF-κB (Nuclear Factor kappa B): 17beta-estradiol can rapidly activate NF-κB, a crucial step in mediating cellular protection against injury. nih.gov This activation in human coronary artery endothelial cells involves the stimulation of the PI3K/Akt, p38, and JNK pathways, which subsequently activate ERK1/2 and then NF-κB. nih.gov In macrophages, 17beta-estradiol has been shown to inhibit the inflammatory response by preventing the nuclear translocation of NF-κB induced by inflammatory agents. nih.gov This effect is mediated by ERα through a non-genomic signaling pathway involving the activation of PI3K. nih.gov In some contexts, 17beta-estradiol treatment can ameliorate inflammation by reducing the nuclear translocation of NF-κB. plos.org
Nrf2 (Nuclear factor erythroid 2-related factor 2): 17beta-estradiol can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. mdpi.comnih.govresearchgate.net This activation can occur rapidly via membrane-associated estrogen receptors and involves the generation of superoxide (B77818) by NADPH oxidase 1, leading to the production of ceramide, which in turn activates downstream kinases that promote Nrf2 activation. mdpi.com 17beta-estradiol can upregulate Nrf2 expression and facilitate its translocation to the nucleus, triggering the expression of phase-2 antioxidant enzymes. nih.gov In some cell types, the anti-inflammatory effects of 17beta-estradiol are dependent on Nrf2, which can directly regulate the expression of ERβ. plos.orgnih.gov This creates a feedback loop where Nrf2 plays a pivotal role in the protective effects of estrogen.
| Transcription Factor | Effect of 17beta-Estradiol | Mediating Pathways/Receptors |
| NF-κB | Activation (protective) or Inhibition (anti-inflammatory) nih.govnih.gov | PI3K/Akt, p38, JNK, ERK1/2, ERα nih.govnih.gov |
| Nrf2 | Activation (antioxidant response) mdpi.comnih.gov | Membrane ERs, NADPH oxidase 1, Ceramide, PI3K/Akt, ERβ mdpi.comnih.govnih.gov |
Cellular Uptake and Intracellular Localization Dynamics of this compound
The biological activity of this compound is intrinsically linked to its transport across the cell membrane and its subsequent localization within the cell, where it can be converted to the biologically active 17beta-estradiol. The cellular uptake and intracellular distribution of this sulfated steroid are complex processes mediated by specific transport proteins and are crucial determinants of its ultimate physiological effects.
Cellular Uptake and Intracellular Localization Dynamics
The cellular entry of this compound, a hydrophilic molecule, is not primarily mediated by passive diffusion but rather by carrier-mediated transport systems. Key to this process are members of the Solute Carrier (SLC) superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs). oup.comresearchgate.netnih.gov These transporters facilitate the uptake of a wide array of amphipathic organic anions, including steroid conjugates. nih.govnih.gov
Once inside the cell, this compound is a substrate for intracellular enzymes. The key enzymatic reaction is its conversion to the potent estrogen, 17beta-estradiol, a reaction catalyzed by steroid sulfatase (STS). wikipedia.org This desulfation reaction is critical, as this compound itself has a very low affinity for estrogen receptors (ERs). wikipedia.org Conversely, the intracellular concentration of 17beta-estradiol can be attenuated by the action of estrogen sulfotransferase (SULT), which re-sulfates it to this compound. researchgate.net
The subcellular localization of these enzymes dictates the sites of active 17beta-estradiol generation. While direct visualization of the intracellular trafficking of this compound is not extensively detailed in the literature, the localization of its converting enzymes provides strong indirect evidence of its distribution. For instance, the unconjugated form, 17beta-estradiol, has been shown to localize to mitochondria. nih.gov Furthermore, studies have demonstrated that 17beta-estradiol can influence the intracellular localization of transcription factors such as NF-κB by preventing their translocation to the nucleus. nih.gov
Research Findings on OATP-Mediated Transport
Several studies have elucidated the role of specific OATP isoforms in the transport of sulfated estrogens, including compounds structurally related to this compound. These findings provide insight into the mechanisms governing its cellular uptake.
| OATP Isoform | Substrate/Inhibitor | Finding | Cell Line | Source |
|---|---|---|---|---|
| OATP1B1 | Estradiol-17β-glucuronide (E₂G), Estrone-3-sulfate (E₁S) | E₂G and E₁S competitively inhibit each other's uptake, suggesting they share a binding site. | OATP1B1-transfected cells | nih.gov |
| OATP1B3 | Telmisartan (B1682998), Estrone-3-sulfate | Estrone-3-sulfate did not significantly inhibit telmisartan uptake, suggesting distinct binding or transport mechanisms for some substrates. | Human hepatocytes, OATP1B3-expressing cells | nih.gov |
| OATP2B1 | Estrone-3-sulfate | Functional transport of estrone-3-sulfate observed in hormone-dependent breast cancer cell lines. | MCF-7, ZR-75-1 | oup.com |
| oatp | Estradiol-17β-D-glucuronide (E2-17G) | Demonstrated high-affinity transport of E2-17G. Unconjugated estradiol (B170435) was not significantly transported. | HeLa cells transfected with oatp cDNA | nih.gov |
Inhibition of Estrogen Sulfate Transport
The transport of sulfated estrogens by OATPs can be inhibited by various compounds, highlighting the potential for interactions and providing a method to probe the transporter's function.
| Transporter | Inhibitor | Substrate | Effect | Source |
|---|---|---|---|---|
| oatp | Steroid sulfates | Estradiol-17β-D-glucuronide | Conjugation with a sulfate group at the 17 or 3 position resulted in greater inhibition of transport compared to uncharged groups. | nih.gov |
| OATP1B1 | Ritonavir, Gemfibrozil, Erythromycin | Estradiol-17β-glucuronide (E₂G), Estrone-3-sulfate (E₁S) | Showed substrate-dependent inhibition with significant differences in IC₅₀ values. | nih.gov |
Physiological Roles and Biological Impact Investigated in Pre Clinical Models
Neurobiological Modulation
17beta-estradiol (E2) demonstrates a profound influence on the brain, offering protective benefits and regulating fundamental neuronal processes. dovepress.com Studies using animal models of central nervous system (CNS) injuries, such as traumatic brain injury (TBI), spinal cord injury (SCI), and ischemic brain injury (IBI), have consistently highlighted its neuroprotective capabilities. dovepress.com
In various models of acute brain injury, 17beta-estradiol has been shown to confer significant protection. In a rat model of TBI, intravenous administration of E2 one hour post-injury was found to significantly increase neuronal survival and decrease neuronal degeneration in the hippocampus and cortex. nih.gov This protective effect was also observed to be dose-dependent. nih.gov Further studies on cortical stab wound injuries revealed that E2 administration alleviates neuronal loss by mitigating energy dyshomeostasis, oxidative stress, and neuroinflammation. mdpi.com
The mechanisms underlying this neuroprotection are multifaceted. In a glutamate (B1630785) excitotoxicity model, E2 pre-treatment significantly reduced the size of the resulting cortical lesion in rats. nih.gov This effect was linked to an enhanced production of extracellular lactate (B86563), suggesting a novel neuroprotective pathway dependent on the estrogen receptor. nih.gov In models of ischemic stroke, E2 has been shown to reduce lesion volume and improve functional recovery. strath.ac.ukstrath.ac.uk The neuroprotective effects of E2 are often linked to the activation of estrogen receptors, with ERα in particular being identified as a critical mediator in protecting against brain injury. dovepress.com Additionally, E2 can confer protection by reducing blood-brain-barrier disruption and mitigating neuronal injury following events like cardiac arrest. kb.se
Table 1: Summary of Neuroprotective Effects of 17beta-Estradiol in Pre-clinical Brain Injury Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Lateral Fluid Percussion (TBI) in Rats | Increased neuronal survival in the hippocampus; decreased neuronal degeneration and apoptosis in the cortex and hippocampus. | nih.gov |
| Cortical Stab Wound Injury in Mice | Alleviated neuronal loss; abrogated oxidative stress and neuroinflammation; improved neuronal survival. | mdpi.com |
| Glutamate Excitotoxicity in Rats | Reduced cortical lesion size by enhancing extracellular lactate production. | nih.gov |
| Middle Cerebral Artery Occlusion (Stroke) in Mice | Reduced lesion volume and enhanced functional recovery. | strath.ac.ukstrath.ac.uk |
| Hypovolemic Cardiac Arrest in Piglets | Attenuated cerebral damage and blood-brain-barrier disruption by down-regulating iNOS and nNOS expression. | kb.se |
17beta-estradiol has demonstrated a capacity to lessen damage to the process of neurogenesis. In neonatal rats exposed to ketamine, a substance known to be neurotoxic to the developing brain, treatment with E2 was found to reduce the associated damage to neurogenesis. nih.gov Research has also shown that E2 can enhance neurogenesis in adult rats following a stroke, contributing to recovery. nih.gov
The influence of 17beta-estradiol extends to the fundamental processes of neuronal proliferation and differentiation. It has been shown to promote the proliferation and neuronal differentiation of embryonic neural stem/progenitor cells (NSPCs). nih.gov In vitro studies have similarly reported that E2 increases cell differentiation and survival in various types of cultured neurons. oup.com This regulatory role is mediated, at least in part, through estrogen receptors. Stimulating estrogen receptor β (ERβ) has been linked to increased NSPC proliferation and the promotion of neuronal differentiation. nih.gov In a study investigating ketamine-induced damage, an ERβ agonist was able to attenuate the inhibitory effect of ketamine on NSPC proliferation. nih.gov Furthermore, transplanting neural stem cells engineered to produce higher levels of E2 into a stroke model resulted in increased neuronal differentiation and improved functional recovery. strath.ac.ukstrath.ac.uk
Pre-clinical research has identified a role for 17beta-estradiol in guiding the movement of newly formed neurons. Specifically, it has been found to regulate the migration of embryonic neuroblasts, a critical step in the formation of the nervous system. nih.gov This modulatory effect on neuroblast migration is mediated through the estrogen receptor β (ERβ). nih.gov
Gastrointestinal Tract Homeostasis and Inflammation
Beyond the central nervous system, 17beta-estradiol exerts significant influence on the gastrointestinal (GI) tract, playing a role in maintaining homeostasis and modulating inflammatory responses. mdpi.com
A critical function of the GI tract is to maintain a selective barrier, and dysfunction of this barrier is a key feature of inflammatory bowel diseases (IBD). gutnliver.orgnih.govnih.gov Studies using a mouse model of colitis induced by azoxymethane (B1215336)/dextran (B179266) sulfate (B86663) sodium (AOM/DSS) have shown that E2 treatment can protect and restore intestinal barrier function. gutnliver.orgnih.gov This protection is achieved through several mechanisms. E2 administration was found to reduce colitis-mediated damage and decrease intestinal inflammation. nih.govnih.gov
Crucially, E2 supplementation rescued the expression of key intestinal barrier-related molecules that were suppressed by the AOM/DSS treatment. nih.govelsevierpure.com This includes tight junction proteins, which are essential for sealing the space between epithelial cells. The expression of Zonula occludens-1 (ZO-1), Occludin (OCLN), and Claudin-4 (CLDN4) was restored in male mice treated with E2. nih.govnih.gov Furthermore, E2 enhanced the expression of Mucin 2 (MUC2), the major component of the protective colonic mucus layer. gutnliver.orgnih.gov These effects are believed to be mediated through the estrogen receptor β signaling pathway, which leads to the inhibition of pro-inflammatory cytokines. gutnliver.orgnih.gov
Table 2: Effect of 17beta-Estradiol on Intestinal Barrier Molecules in a Mouse Colitis Model
| Molecule | Function | Effect of E2 Supplementation | Reference |
|---|---|---|---|
| Zonula occludens-1 (ZO-1) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |
| Occludin (OCLN) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |
| Claudin-4 (CLDN4) | Tight Junction Protein | Recovered suppressed mRNA expression | nih.govnih.gov |
| Mucin 2 (MUC2) | Mucus Layer Component | Enhanced reduced mRNA expression | gutnliver.orgnih.govnih.gov |
Immunomodulatory Effects on Intestinal Inflammation
The immunomodulatory properties of 17beta-estradiol in the context of intestinal inflammation are multifaceted, with evidence suggesting both anti-inflammatory and pro-inflammatory potential depending on the specific inflammatory trigger and experimental model.
In certain models of intestinal inflammation, 17beta-estradiol has been observed to reduce the infiltration of inflammatory cells. For instance, in a mouse model of colitis induced by AOM/DSS, treatment with 17β-estradiol resulted in an inhibition of inflammatory cell infiltration into the colonic mucosa. nih.gov This reduction in cellular influx is a key indicator of an attenuated inflammatory response.
17beta-estradiol can exert its immunomodulatory effects by regulating the expression of various pro-inflammatory mediators. In a dinitrobenzene sulfonic acid (DNB)-induced colitis model in mice, 17β-estradiol treatment decreased the mRNA levels of interferon-gamma (IFN-γ) and interleukin-13 (IL-13). nih.gov Furthermore, in an AOM/DSS-induced colitis model, 17β-estradiol ameliorated the increased mRNA and protein expression of inflammation-related genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com This down-regulation of pro-inflammatory enzymes is often linked to the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Indeed, studies have shown that 17β-estradiol can reduce NF-κB activation. nih.govnih.gov
Table 2: Regulation of Pro-inflammatory Mediators by 17beta-Estradiol in Intestinal Inflammation Models
| Mediator | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Dinitrobenzene sulfonic acid (DNB)-induced colitis in mice | Decreased mRNA expression | nih.gov |
| Interleukin-13 (IL-13) | Dinitrobenzene sulfonic acid (DNB)-induced colitis in mice | Decreased mRNA expression | nih.gov |
| Inducible nitric oxide synthase (iNOS) | Azoxymethane/Dextran sodium sulfate (AOM/DSS)-induced colitis in mice | Ameliorated increased mRNA and protein expression | nih.govelsevierpure.com |
| Cyclooxygenase-2 (COX-2) | Azoxymethane/Dextran sodium sulfate (AOM/DSS)-induced colitis in mice | Ameliorated increased mRNA and protein expression | nih.govelsevierpure.com |
A critical aspect of the immunomodulatory role of 17beta-estradiol is its differential effect in various preclinical models of colitis. In a study comparing two different models, 17β-estradiol demonstrated anti-inflammatory effects in DNB-induced colitis, as evidenced by reduced macroscopic and histological scores, myeloperoxidase (MPO) activity, and malondialdehyde levels. nih.gov In stark contrast, the same study found that 17β-estradiol exacerbated inflammation in DSS-induced colitis, leading to increased macroscopic and histological scores compared to placebo. nih.gov These opposing outcomes underscore the complexity of estrogen's role in intestinal inflammation and suggest that its net effect is likely dependent on the specific inflammatory pathways activated by different insults. nih.gov
Metabolic Regulation and Energy Homeostasis
Beyond its roles in inflammation and barrier function, estrogen, in the form of 17beta-estradiol, is a key regulator of energy homeostasis and metabolic health. nih.gov Estrogen deficiency is linked to metabolic disorders, which can often be mitigated by estrogen therapy. nih.gov 17β-estradiol primarily exerts its effects on energy balance through estrogen receptor alpha (ERα). nih.gov
At a central level, 17β-estradiol influences hypothalamic neurons to control energy expenditure, including thermogenesis in brown adipose tissue. nih.gov Peripherally, it has significant effects on metabolic organs such as the liver, adipose tissues, and pancreatic β-cells. nih.gov Estrogen is also recognized for its role in maintaining mitochondrial function, which is central to cellular metabolism. nih.gov For instance, females tend to have higher antioxidant gene expression and lower oxidative damage in mitochondria compared to males, a difference attributed to estrogen. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 17beta-Estradiol sodium sulfate |
| Zonula Occludens-1 (ZO-1) |
| Occludin (OCLN) |
| Claudin-1 |
| Claudin-4 (CLDN4) |
| Mucin-2 (MUC2) |
| Azoxymethane (AOM) |
| Dextran sodium sulfate (DSS) |
| Dinitrobenzene sulfonic acid (DNB) |
| Interferon-gamma (IFN-γ) |
| Interleukin-13 (IL-13) |
| Inducible nitric oxide synthase (iNOS) |
| Cyclooxygenase-2 (COX-2) |
| Nuclear factor-kappa B (NF-κB) |
| Myeloperoxidase (MPO) |
| Malondialdehyde |
Influence on Adipogenesis and Adipocyte Morphology
Pre-clinical research indicates that 17beta-estradiol exerts a complex influence on the formation and development of fat cells (adipogenesis). In a study using a 3T3-L1 murine preadipocyte cell model, 17-β-estradiol was found to increase adipogenesis. nih.gov However, this effect was altered when the cells were also characterized by the accumulation of farnesylated prelamin A, a situation that models certain lipodystrophy diseases. nih.gov In this combined scenario, there was a reduction in the number of mature adipocytes and a decreased expression of genes critical for adipogenesis. nih.gov This suggests that the impact of 17beta-estradiol on fat cell development can be significantly modified by other cellular factors. nih.gov Further research points to an anti-adipogenic role in specific contexts, such as visceral fat, where estradiol (B170435) signaling may decrease the expression of genes that promote fat storage. researchgate.net
Modulation of Lipolytic and Lipogenic Pathways
17beta-estradiol has been shown to directly regulate key enzymes involved in fat metabolism within adipocytes. nih.gov Studies on subcutaneous abdominal adipocytes isolated from women have demonstrated that 17beta-estradiol can modulate both lipogenesis (fat creation) and lipolysis (fat breakdown). nih.gov The expression of lipoprotein lipase (B570770) (LPL), a crucial enzyme for lipogenesis, is altered in a dose-dependent manner. While lower concentrations of 17beta-estradiol increased LPL expression relative to controls, the highest tested concentration (10⁻⁷ mol/L) significantly reduced its expression. nih.gov Conversely, the compound was found to decrease the expression of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic pathway. nih.gov These effects are believed to be mediated through estrogen receptors, as the anti-estrogen compound ICI 182,780 influenced these pathways. nih.gov Supporting these findings, other research indicates that the anti-adipogenic effects of estradiol involve the promotion of lipolysis and a reduction in the expression of lipogenic genes, partly through the suppression of the transcription factor sterol regulatory element binding protein 1c (SREBP1). researchgate.net
Table 1: Effect of 17beta-Estradiol on Key Lipometabolic Enzymes in Human Adipocytes
| Enzyme | Metabolic Pathway | Observed Effect of 17beta-Estradiol | Source |
|---|---|---|---|
| Lipoprotein Lipase (LPL) | Lipogenesis | Dose-dependent: Lower doses increased expression; the highest dose (10⁻⁷ mol/L) significantly decreased expression. | nih.gov |
| Hormone-Sensitive Lipase (HSL) | Lipolysis | Decreased expression relative to control. | nih.gov |
Regulation of Hepatic Metabolism
The liver is a primary site where 17beta-estradiol demonstrates significant metabolic benefits. nih.gov Research in mouse models shows that estradiol signaling in the liver can reverse obesity-related conditions like hepatic steatosis (fatty liver). nih.gov The compound helps attenuate fibrogenesis in the liver, a process largely mediated by hepatic stellate cells. nih.gov A key mechanism for these effects is the activation of central metabolic regulators and the suppression of pathways that lead to fat accumulation and glucose production. nih.govresearchgate.net
A critical mechanism for the metabolic effects of 17beta-estradiol in the liver is the activation of AMP-activated protein kinase (AMPK). researchgate.net AMPK acts as a master metabolic sensor, and its activation by 17beta-estradiol initiates a cascade of beneficial downstream effects. researchgate.net This activation leads to the suppression of lipogenic targets, thereby reducing fat synthesis in the liver. researchgate.net While the primary focus has been on the liver, studies in other tissues, such as intact skeletal muscle, also show that 17beta-estradiol can rapidly increase the phosphorylation and activation of AMPK, suggesting a broader role in cellular energy regulation. nih.gov
In conjunction with its other hepatic effects, 17beta-estradiol has been found to suppress gluconeogenesis, the process of producing glucose in the liver. researchgate.net Following the activation of hepatic AMPK, a reduction in the expression of key gluconeogenic genes is observed. researchgate.net This action contributes to improved glucose homeostasis and insulin (B600854) signaling, highlighting a comprehensive role for the compound in regulating liver glucose metabolism. researchgate.net
Impact on Cellular Glucose Uptake
17beta-estradiol has demonstrated a significant ability to stimulate glucose uptake in certain cell types, although this effect appears to be tissue-dependent. In estrogen receptor-positive (ERα-positive) breast cancer cells (MCF-7), 17beta-estradiol enhances the uptake of glucose. nih.govresearchgate.net This is achieved through a rapid, ER-dependent signaling pathway that activates PI3K/Akt, leading to the translocation of the glucose transporter GLUT4 to the plasma membrane. nih.govresearchgate.net Similarly, in rat pancreatic islet β cells, 17beta-estradiol was found to regulate glucose metabolism and improve insulin secretion through the G protein-coupled estrogen receptor (GPER) and the Akt/mTOR/GLUT2 pathway. frontiersin.org
However, this stimulatory effect on glucose uptake is not universal. A study using ex vivo rat soleus muscle found that while 17beta-estradiol did activate key signaling proteins that typically regulate glucose uptake (including Akt and AMPK), it did not ultimately stimulate glucose uptake or enhance insulin-induced glucose uptake in this tissue. nih.gov This finding demonstrates a clear discordance between the activation of signaling pathways and the final physiological response in skeletal muscle, indicating that the impact of 17beta-estradiol on glucose transport is highly context- and tissue-specific. nih.gov
Vascular and Cardiovascular System Research
17beta-estradiol and its metabolites are recognized for affording cardiovascular protection through various mechanisms. nih.gov These effects are mediated through both estrogen receptor-dependent and receptor-independent pathways. nih.gov
A key area of research has been the compound's effect on vascular function. In isolated human coronary arteries, 17beta-estradiol was shown to acutely improve endothelium-dependent relaxation. nih.gov Specifically, it significantly enhanced the relaxation response to bradykinin (B550075), an endothelium-derived vasodilator, without affecting relaxation caused by nitroglycerine. nih.gov This suggests a specific enhancement of endothelial function, which is a critical component of cardiovascular health. nih.gov
Furthermore, 17beta-estradiol has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerosis. researchgate.net In cultured VSMCs from rats, estradiol suppressed the proliferation induced by lysophosphatidylcholine, a component of oxidized LDL cholesterol. researchgate.net This inhibitory effect was attributed to a non-genomic, antioxidant mechanism, as it was also observed with an inactive form of estradiol and was mimicked by the antioxidant N-acetyl-L-cysteine. researchgate.net The compound was found to depress the formation of intracellular reactive oxygen species, suggesting it protects vascular cells from oxidative stress. researchgate.net
Table 2: Pre-clinical Findings on the Cardiovascular Effects of 17beta-Estradiol
| System/Cell Type | Investigated Effect | Key Finding | Mechanism | Source |
|---|---|---|---|---|
| Human Coronary Arteries | Endothelium-dependent relaxation | Enhanced relaxation to bradykinin from 43% to 83%. | Improvement of endothelial function. | nih.gov |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation | Inhibited lysophosphatidylcholine-induced proliferation. | Non-genomic, antioxidant action; reduction of reactive oxygen species. | researchgate.net |
| General Cardiovascular | Overall Protection | Effects are mediated by both estrogen receptor (ER)-dependent and ER-independent pathways. | Multiple, including via metabolites. | nih.gov |
Influence on Foam Cell Formation
The accumulation of lipids within macrophages, leading to their transformation into foam cells, is a critical step in the formation of atherosclerotic plaques. Pre-clinical studies indicate that 17β-estradiol can suppress this process.
Research has shown that estrogens can exert a direct effect on the arterial wall, potentially by reducing lipoprotein uptake through the scavenger receptor pathway, a key mechanism in foam cell formation. nih.gov By decreasing the amount of lipoprotein cholesterol delivered to macrophages, 17β-estradiol consequently reduces the rate at which these cells become foam cells. nih.gov
In a study involving ovariectomized ApoE null mice, a model prone to developing atherosclerosis, treatment with 17β-estradiol resulted in a decrease in serum total cholesterol levels, smaller atherosclerotic plaque size, and reduced lipid deposits. nih.gov A key finding from this in vivo study was the increased expression of ATP-binding cassette transporter A1 (ABCA1) in the plaques of mice treated with 17β-estradiol. nih.gov ABCA1 plays a crucial role in cholesterol efflux, the process of removing cholesterol from cells.
Further in vitro experiments using RAW264.7 cells, a mouse macrophage cell line, revealed that 17β-estradiol could enhance cholesterol efflux to apolipoprotein A-I (apoA-I). nih.gov This effect was linked to the upregulation of the suppressor of cytokine signaling 3 (SOCS3). nih.gov The study demonstrated that 17β-estradiol's ability to increase ABCA1 expression was dependent on SOCS3. nih.gov Overexpression of SOCS3 was found to increase ABCA1 expression by inhibiting the JAK2/STAT3 signaling pathway. nih.gov These findings suggest that 17β-estradiol suppresses macrophage foam cell formation by upregulating SOCS3, which in turn increases ABCA1-mediated cholesterol efflux. nih.gov
| Model | Treatment | Key Findings | Mechanism | Reference |
| Ovariectomized ApoE null mice | 17β-Estradiol | Decreased serum cholesterol, plaque size, and lipid deposits. Increased ABCA1 expression in plaques. | Upregulation of ABCA1. | nih.gov |
| RAW264.7 mouse macrophages | 17β-Estradiol | Enhanced cholesterol efflux to apoA-I. Reversed JAK/STAT-inhibited ABCA1 expression. | Dependent on SOCS3 upregulation, which inhibits JAK2/STAT3 phosphorylation. | nih.gov |
Reproductive System Regulatory Mechanisms (Pre-clinical Focus)
Role in Ovarian and Endometrial Physiology in Animal Models
In animal models, 17β-estradiol plays a fundamental role in regulating the physiology of the ovary and endometrium. Ovariectomized rats, which lack endogenous ovarian hormones, are a common model to study the specific effects of estrogen replacement. nih.govnih.gov
Studies in ovariectomized female rats have shown that long-term replacement with 17β-estradiol can differentially affect sensory thresholds in a manner that may have reproductive advantages. nih.gov For instance, 17β-estradiol replacement led to decreased sensitivity in reproductive-related structures while increasing sensitivity in somatic regions, which could facilitate copulatory and lordosis behaviors, respectively. nih.gov
The administration method of 17β-estradiol in these animal models is crucial for achieving physiologically relevant serum concentrations. nih.gov Different methods, such as subcutaneous silastic capsules or peroral administration, have been characterized to mimic the natural fluctuations of the hormone. nih.gov
Impact on Angiogenesis and Endometriosis Pathogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in the establishment and growth of endometriotic lesions. Research indicates that 17β-estradiol is a key promoter of angiogenesis in the context of endometriosis.
One mechanism by which 17β-estradiol promotes angiogenesis is through the non-genomic activation of the Smad1 signaling pathway. nih.gov Studies have shown that Smad1 is upregulated in patients with endometriosis. nih.gov 17β-estradiol was found to promote the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) via the c-Src/ERK1/2/Smad1 signaling pathway. nih.gov Knockdown of Smad1 attenuated these E2-induced effects, highlighting the importance of this pathway in estrogen-driven angiogenesis in endometriosis. nih.gov
Another significant pathway implicated in the pathogenesis of endometriosis is the Wnt/β-catenin signaling pathway. nih.gov 17β-estradiol has been shown to drive the upregulation of vascular endothelial growth factor (VEGF), a potent angiogenic factor, in human primary endometrial stromal cells (ESCs). nih.gov This is achieved through the binding of 17β-estradiol to the estrogen response element site on the β-catenin promoter, leading to increased β-catenin expression. nih.gov The subsequent stabilization of β-catenin activates Wnt/β-catenin signaling, which then directly promotes the transcription of the VEGF gene. nih.gov This mechanism enhances the ability of endometrial cells to establish a new blood supply, which is crucial for the survival and growth of endometriotic implants. nih.gov
| Process | Key Molecule/Pathway | Effect of 17β-Estradiol | Outcome | Reference |
| Angiogenesis in Endometriosis | Smad1 signaling pathway | Promotes proliferation, migration, and tube formation of HUVECs through c-Src/ERK1/2/Smad1 activation. | Enhanced angiogenesis. | nih.gov |
| Angiogenesis in Endometriosis | Wnt/β-catenin pathway | Upregulates β-catenin expression, which in turn increases VEGF gene expression. | Enhanced ability to establish new blood supply for endometriotic lesions. | nih.gov |
Advanced Analytical Methodologies for 17beta Estradiol Sodium Sulfate Research
Chromatographic and Mass Spectrometry Techniques
Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of 17beta-estradiol sodium sulfate (B86663), offering high sensitivity and specificity.
LC-MS/MS is a powerful and widely used technique for the determination of 17beta-estradiol sodium sulfate in various samples. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.gov Typically, the analysis is performed in negative ion mode, where the sulfate conjugate readily forms a deprotonated molecule [M-H]⁻. waters.com Collision-induced dissociation (CID) of this precursor ion often results in a characteristic fragment ion corresponding to the loss of the sulfate group (SO₃), which is a common fragmentation pathway for steroid sulfates. waters.com
Recent advancements have focused on developing high-throughput methods. For instance, a method using 96-well solid-phase extraction (SPE) plates allows for the preparation of 96 samples in under 25 minutes, significantly improving efficiency. nih.gov Such methods have achieved lower limits of quantitation (LOQ) of 0.2 ng/mL in human urine. nih.gov The use of isotope-labeled internal standards, such as deuterated analogs, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery. nih.gov
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Details |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Precursor Ion | [M-H]⁻ |
| Product Ion(s) | Characteristic fragment from loss of SO₃ |
| Internal Standard | Isotope-labeled 17beta-estradiol sulfate |
| Sample Preparation | Solid-Phase Extraction (SPE) |
UHPLC-MS/MS offers enhanced separation efficiency and sensitivity compared to conventional LC-MS/MS, making it ideal for detecting trace levels of this compound. waters.comacs.orgrsc.org The use of sub-2 µm particle columns in UHPLC results in sharper peaks and better resolution, allowing for faster analysis times without compromising performance. lcms.cz This technique has been successfully applied to the simultaneous analysis of free steroids and their sulfate conjugates in biological fluids like urine and plasma. unitedchem.com
A key advantage of UHPLC-MS/MS is the ability to directly detect intact sulfate conjugates, eliminating the need for hydrolysis steps that can be time-consuming and introduce variability. waters.com This direct analysis provides a more accurate profile of steroid metabolism. nih.gov The method has been validated for the reliable identification and quantification of 17beta-estradiol and its conjugates in surface waters at sub-ppt levels. rsc.org
Table 2: Comparison of LC-MS/MS and UHPLC-MS/MS for this compound Analysis
| Feature | LC-MS/MS | UHPLC-MS/MS |
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
While LC-MS based methods are more common for the direct analysis of conjugated steroids, GC-MS can also be employed, though it requires a derivatization step to increase the volatility of the analyte. nih.govrsc.org For the analysis of this compound using GC-MS, a hydrolysis step is first necessary to cleave the sulfate group, followed by derivatization of the resulting free 17beta-estradiol. rsc.orgnih.gov This indirect approach can be complex and time-consuming. rsc.org
However, GC-MS methods have been developed for the analysis of a wide range of estrogen metabolites in urine, achieving good separation and sensitivity after derivatization. nih.gov For instance, a two-phase extractive ethoxycarbonylation and subsequent pentafluoropropionyl derivatization has been used to improve detectability. nih.gov Despite its utility, the requirement for hydrolysis and derivatization makes GC-MS less favorable for the direct and rapid quantification of this compound compared to LC-MS techniques. rsc.org
Preparative HPLC is a valuable tool for the isolation and purification of this compound from complex mixtures for use as a reference standard or for further characterization. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect larger quantities of the compound. The principles of separation, often reversed-phase chromatography, are similar to analytical HPLC, but the goal is purification rather than quantification. nih.gov The isolated compound can then be used to confirm its identity and for the development and validation of analytical methods.
Immunological and Bioanalytical Assays
Immunological assays provide an alternative approach for the quantification of steroid hormones and their metabolites.
ELISA is a widely used immunological method for quantifying substances such as peptides, proteins, antibodies, and hormones. ibl-international.comarborassays.com It is a plate-based assay technique designed for detecting and quantifying soluble substances. mybiosource.com For 17beta-estradiol, competitive ELISAs are common, where the estradiol (B170435) in the sample competes with a labeled estradiol for binding to a limited number of antibody binding sites. ibl-international.comarborassays.com The amount of labeled estradiol bound is inversely proportional to the concentration of estradiol in the sample. mybiosource.com
While many commercial ELISA kits are available for the measurement of 17beta-estradiol, their cross-reactivity with its metabolites, including this compound, can be a significant issue. ibl-international.comneogen.com The specificity of the antibody used is critical. Some kits report very low cross-reactivity with estradiol-3-sulfate (B1217152). ibl-international.com However, immunoassays may be prone to inaccuracies at low concentrations. researchgate.net Therefore, while ELISA can be a useful screening tool, chromatographic-mass spectrometric methods are generally preferred for their higher specificity and accuracy in quantifying this compound. rsc.orgmst.dk
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is a classic in vitro assay technique used to measure the concentration of antigens (for example, hormones) in a sample. The principle of RIA is based on competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.
While RIA kits are widely available for the measurement of unconjugated 17beta-Estradiol (E2), their direct application to this compound is limited. mpbio.commpbio.com The specificity of the antibodies used in these assays is crucial. Antibodies raised against E2 typically show very low cross-reactivity with its sulfated conjugate. For instance, studies on the cross-reactivity of E2 immunoassays have shown that sulfated estrogens bind very weakly to the antibody, leading to significant underestimation of their concentration if present. nih.gov
To accurately measure E2S using RIA, a preliminary enzymatic hydrolysis step is required. This involves treating the sample with a sulfatase enzyme to convert E2S into E2, which can then be quantified using a standard E2 RIA kit. The total E2 concentration measured after hydrolysis, minus the baseline unconjugated E2 measured before hydrolysis, provides the concentration of the original E2S.
| Compound | Cross-Reactivity (%) |
|---|---|
| 17beta-Estradiol | 100 |
| Estrone (B1671321) | 0.54 |
| Estriol | < 0.5 |
| 17beta-Estradiol-3,17-disulfate | < 0.5 |
| Estrone-3-sulfate | < 0.05 |
| Ethinyl Estradiol | < 0.5 |
This table illustrates the high specificity of a typical E2 immunoassay for the unconjugated hormone and its very low cross-reactivity with sulfated forms.
Luminescence Immunoassay
Luminescence immunoassays, including chemiluminescence immunoassays (CLIA), are a modern alternative to RIA. They operate on a similar principle of competitive binding but use a luminescent label (e.g., an enzyme like horseradish peroxidase that catalyzes a light-producing reaction) instead of a radioactive one. rapidtest.comresearchgate.net This method offers enhanced sensitivity, a wider dynamic range, and avoids the hazards associated with radioactivity. rapidtest.com
Similar to RIA, standard luminescence immunoassays are designed for the direct measurement of unconjugated 17beta-Estradiol in samples like serum or saliva. mpbio.comibl-international.com The antibodies employed are highly specific to E2 and exhibit minimal cross-reactivity with this compound. For example, the HTRF (Homogeneous Time-Resolved Fluorescence) Estradiol Detection Kit, a type of luminescence immunoassay, reports a cross-reactivity of only 0.002% with estrone-3-sulfate, a structurally similar compound. revvity.com
Therefore, direct quantification of E2S is not feasible with these standard kits. Accurate measurement necessitates either the development of a specific immunoassay using antibodies raised directly against E2S or, more commonly, the use of a deconjugation step with sulfatase prior to analysis with a conventional E2 luminescence immunoassay.
Effect-Based Bioassays for Estrogenic Activity Assessment
Effect-based bioassays, such as the Yeast Estrogen Screen (YES) or cell-based reporter gene assays (e.g., ER-CALUX), are functional assays that measure the total estrogenic activity of a sample. nih.govnih.gov These assays utilize genetically modified cells (yeast or mammalian) that contain the human estrogen receptor (ER). When an active estrogenic compound binds to the ER, it triggers a cascade that results in the expression of a reporter gene, producing a measurable signal (e.g., a color change or light). nih.gov
These bioassays directly measure the biological effect of a substance. Since this compound is biologically inactive and cannot bind to the estrogen receptor, it will not produce a response in these assays. wikipedia.org An estrogenic response would only be detected if the bioassay system itself (i.e., the specific cell line used) has the intrinsic capability to express the steroid sulfatase enzyme. This enzyme would convert the inactive E2S in the sample into active E2, which would then be detected by the assay.
Research using bioassays to assess environmental water samples, for instance, measures the cumulative effect of all active estrogens, primarily estrone (E1), E2, and the synthetic ethinylestradiol (EE2). nih.govusgs.gov The contribution of E2S to the measured estrogenic activity in such tests is contingent on its potential conversion to E2 within the test system.
Molecular and Cell-Based Research Techniques
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression
Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful technique to measure the expression levels of specific genes. It works by reverse transcribing messenger RNA (mRNA) from a sample into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA for a target gene.
While many studies use qRT-PCR to investigate gene regulation by E2 nih.govnih.gov, there is direct evidence for its use in studying the effects of E2S. A key study investigated the genomic effects of E2S administered directly into the fetal ovine hypothalamus. nih.gov This tissue is known to express steroid sulfatase, enabling it to convert E2S to E2 locally. The researchers used qRT-PCR to validate their microarray findings, confirming that E2S treatment significantly altered the expression of specific genes. nih.gov Notably, the genes for neuropeptide Y (NPY) and agouti-related protein (AGRP), both involved in regulating appetite, were strongly upregulated. nih.gov
| Gene Symbol | Gene Name | Fold Change (E2S vs. Control) | P-value |
|---|---|---|---|
| AGRP | Agouti-related protein | ~18.0 | < 0.05 |
| NPY | Neuropeptide Y | ~12.5 | < 0.05 |
Data derived from a study on the genomics of estradiol-3-sulfate action, showing significant upregulation of orexigenic neuropeptides. nih.gov
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
This technique is essential for determining if changes in gene expression (measured by qRT-PCR or transcriptomics) translate into changes in protein levels. Numerous studies have employed Western blotting to analyze the downstream effects of 17beta-Estradiol (E2) on the expression of various proteins, such as those involved in muscle protein breakdown or cell signaling pathways. nih.govbiorxiv.org
However, specific research literature detailing the use of Western blot analysis following direct treatment with this compound is less common. Such an investigation would be predicated on the understanding that any observed changes in protein expression would be a downstream consequence of the local conversion of E2S to active E2 by steroid sulfatase in the target cells or tissue. The experimental design would aim to elucidate the final step in the canonical biological pathway: from gene transcription to protein translation.
Transcriptomic and Proteomic Profiling
Transcriptomic Profiling involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or cell population under specific conditions. Microarray analysis and RNA-sequencing are the primary technologies used for this purpose, providing a genome-wide snapshot of gene activity.
A pivotal study on this compound utilized microarrays to profile its transcriptomic effects on the fetal ovine hypothalamus. nih.gov This research provided comprehensive insight into the gene networks regulated by E2S. The analysis revealed that E2S treatment significantly upregulated 363 known genes. Pathway analysis of these upregulated genes identified several overrepresented biological processes, including feeding behavior, hypoxia response, and transforming growth factor signaling. nih.gov This suggests that E2S, via its conversion to E2, plays a crucial role in preparing the fetus for postnatal life by activating neuroprotective and appetite-regulating pathways.
| Gene Symbol | Gene Name | Biological Process |
|---|---|---|
| AGRP | Agouti-related protein | Feeding Behavior |
| NPY | Neuropeptide Y | Feeding Behavior |
| ADM | Adrenomedullin | Response to Hypoxia |
| HMOX1 | Heme Oxygenase 1 | Response to Hypoxia |
| INHBA | Inhibin Subunit Beta A | TGF-beta Signaling |
This table highlights key genes and pathways found to be significantly upregulated by E2S treatment in a transcriptomic study. nih.gov
Proteomic Profiling is the large-scale study of proteins (the proteome), particularly their structures and functions. Techniques such as two-dimensional gel electrophoresis and mass spectrometry-based methods allow for the comprehensive identification and quantification of proteins in a biological sample. Proteomics complements transcriptomics by revealing the actual protein effectors of cellular processes.
While proteomic studies have been conducted to map the cellular responses to E2 nih.govbiorxiv.org, specific proteomic profiling following administration of E2S is not prominently featured in the reviewed literature. A proteomic investigation would be the logical next step to the transcriptomic findings, serving to confirm whether the observed upregulation of mRNAs (e.g., for NPY and AGRP) results in a corresponding increase in their respective protein levels, thus completing the link from hormonal signal to functional cellular change.
Cell Culture Models for Mechanistic Studies
Cell culture models are indispensable tools for dissecting the molecular mechanisms influenced by 17beta-estradiol sulfate (E2S). Although E2S itself is generally considered biologically inactive, it serves as a crucial precursor for the potent estrogen, 17beta-estradiol (E2). The conversion is catalyzed by the enzyme steroid sulfatase (STS), which is expressed in various tissues and cell types.
Research utilizing cancer cell lines, such as those from the endometrium, cervix, and breast, has been pivotal in understanding this conversion. nih.gov For instance, studies on endometrial (e.g., Ishikawa, HEC-1A) and cervical (HeLa) cancer cell lines have explored the roles of STS and 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) in producing active estrogens from sulfated precursors. nih.gov While the direct uptake of estrone sulfate (E1S), a related compound, can be limited in whole cells, homogenized cell preparations reveal significant STS activity. nih.gov
In the context of breast cancer, cell lines like MCF-7, which are estrogen receptor-positive (ER+), are frequently used to study how E2, derived from E2S, stimulates cell proliferation and migration. frontiersin.orgstemcell.com Similarly, canine osteosarcoma D17 cells have been used to demonstrate the presence of estrogen sulfotransferase (EST) activity, the enzyme responsible for the sulfation of E2, thereby highlighting the local metabolism of estrogens in bone cells. nih.gov The SaOS-2 human osteoblastic cell line has also been employed to investigate the effects of estrogens on sulfate transporter activity, which is crucial for regulating bone turnover. nih.gov
These in vitro models allow researchers to manipulate experimental conditions, such as inhibiting specific enzymes like STS, to clarify the pathways through which E2S contributes to the local pool of active estrogens that can then bind to estrogen receptors and elicit biological responses. nih.govfrontiersin.org
Reporter Gene Assays (e.g., Yeast Two-Hybrid Assay)
Reporter gene assays are powerful functional assays used to measure the activity of signaling pathways, including those activated by estrogens. These assays are particularly useful for screening compounds that can modulate estrogen receptor (ER) activity. nih.gov In a typical estrogen-responsive reporter assay, cells are engineered to contain a plasmid with an estrogen response element (ERE) linked to a reporter gene, such as luciferase. nih.govnih.gov When an active estrogen like 17beta-estradiol binds to the ER, the complex binds to the ERE and drives the expression of the reporter gene, producing a measurable signal (e.g., light).
While this compound is not expected to directly activate the estrogen receptor, these assays are critical for studying its conversion to active 17beta-estradiol. By treating cells that express steroid sulfatase (STS) with E2S, researchers can measure the resulting estrogenic activity via the reporter gene. This indirect measurement provides a quantitative assessment of STS activity within a cellular context.
Furthermore, these assays can be adapted for high-throughput screening to identify inhibitors of STS or other enzymes involved in estrogen metabolism. nih.gov For example, a decrease in the reporter signal in the presence of E2S and a test compound would suggest potential inhibition of the conversion of E2S to E2. Recent developments have focused on creating highly sensitive reporter cell lines capable of detecting picomolar concentrations of active estrogens, which is essential for meeting regulatory standards for environmental water monitoring. nih.gov
While the yeast two-hybrid assay is a valuable tool for studying protein-protein interactions, its direct application to E2S is limited as it is not designed to measure the activity of small molecule precursors. However, the broader category of reporter gene assays, particularly luciferase-based systems in mammalian cells, remains a cornerstone for evaluating the biological consequences of E2S metabolism. nih.gov
Application of Isotopic Labeling for Quantification and Metabolic Tracing
Isotopic labeling is a gold-standard technique in analytical chemistry that provides high accuracy and precision for the quantification and metabolic tracing of compounds like this compound. This method involves using a stable isotope-labeled version of the analyte as an internal standard in quantitative analysis. researchgate.net
The use of isotopically labeled standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), is central to modern mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov Because the labeled standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-behavior effectively corrects for any loss of analyte during the analytical process, as well as for variations in instrument response (matrix effects), leading to highly accurate quantification. researchgate.net
For metabolic tracing, substrates labeled with stable isotopes are administered to a biological system (e.g., cell culture or an animal model). By tracking the appearance of the isotope label in various metabolites over time, researchers can delineate metabolic pathways, determine rates of conversion, and identify novel metabolic products. For example, administering labeled 17beta-estradiol allows for the tracking of its conversion to various sulfated and hydroxylated metabolites. nih.govnih.gov
Deuterium-Labeled Standards (e.g., 17beta-Estradiol-d4 3-Sulfate)
Deuterium-labeled standards are widely used for the quantification of steroid sulfates. A common internal standard for 17beta-estradiol analysis is 17beta-estradiol-d4 or -d5. rsc.orgresearchgate.net When analyzing for 17beta-estradiol 3-sulfate, the corresponding deuterated sulfate conjugate, such as 17beta-estradiol-d4 3-sulfate, would be the ideal internal standard.
The key advantage of using a stable isotope-labeled standard is its difference in mass from the endogenous, unlabeled analyte. In a mass spectrometer, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z), even if they co-elute from the liquid chromatography column. researchgate.net This specificity is crucial for avoiding interference from other compounds in the sample matrix.
The development of methods using deuterated standards has enabled the creation of highly sensitive assays capable of measuring steroid concentrations at the picogram per milliliter (pg/mL) level in complex matrices like serum and plasma. researchgate.netresearchgate.net These methods are essential for clinical chemistry, endocrinology research, and anti-doping analysis. unitedchem.comcerilliant.com
Table 1: Examples of Isotope-Labeled Standards in Steroid Analysis
| Labeled Standard | Analyte | Primary Analytical Application | Reference |
|---|---|---|---|
| 17beta-Estradiol-d4 | 17beta-Estradiol | Quantification in water samples by UHPLC-MS/MS | rsc.org |
| 17beta-Estradiol-d5 | 17beta-Estradiol | Quantification in rat serum by LC-MS/MS | researchgate.net |
| [2, 4, 16, 16-²H₄]estradiol-17beta | Estradiol-17beta | Quantification in plasma by GC-MS | researchgate.net |
| ¹³C-labeled estrogens | Estrone, 17alpha-Estradiol (B195180), 17beta-Estradiol | Simultaneous quantification by LC-MS/MS to avoid isotope effects | nih.gov |
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The accurate measurement of this compound from complex biological matrices such as plasma, urine, tissue, and saliva requires robust sample preparation and extraction protocols. nih.govnih.gov The goal is to isolate the analyte from interfering substances like proteins, lipids, and other metabolites that can compromise the analytical measurement, particularly in mass spectrometry.
A common and effective technique for extracting steroid sulfates is solid-phase extraction (SPE) . unitedchem.comnih.gov This method uses a solid sorbent material, often packed into a cartridge or a 96-well plate, to selectively retain the analyte while other matrix components are washed away. nih.govnih.gov The retained analyte is then eluted with a small volume of an appropriate solvent. SPE protocols have been optimized for the simultaneous extraction of free and sulfated steroids from various biological fluids. unitedchem.comunitedchem.com For example, hydrophilic-lipophilic balanced (HLB) sorbents are effective at retaining a wide range of steroids, including their sulfate conjugates. unitedchem.comunitedchem.com
Liquid-liquid extraction (LLE) is another classical method used for sample cleanup. researchgate.netnih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent like diethyl ether or ethyl acetate. nih.govpiwet.pulawy.pl
For tissue samples, a homogenization step in a solvent like acetonitrile (B52724) is typically required to break up the cells and delipidate the sample before further extraction. nih.gov More advanced techniques like in-tube solid-phase microextraction (IT-SPME) have been developed for automated and sensitive analysis of sulfated steroids in samples like saliva, where concentrations are particularly low. nih.gov
The choice of extraction method depends on the sample matrix, the required sensitivity, and the desired throughput. For instance, 96-well plate SPE formats are amenable to automation and high-throughput analysis, making them suitable for clinical studies with large numbers of samples. nih.gov
Table 2: Overview of Extraction Methods for Steroid Sulfates
| Extraction Method | Principle | Common Biological Matrices | Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | Urine, Plasma, Blood, Water | High recovery, high throughput (96-well format), can be automated. | unitedchem.comnih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Plasma, Serum, Soil | Simple, effective for removing lipids. | researchgate.netnih.gov |
| QuEChERS | Salting-out extraction followed by dispersive SPE cleanup. | Fish Gonads | Quick, Easy, Cheap, Effective, Rugged, and Safe. | piwet.pulawy.pl |
| In-Tube Solid-Phase Microextraction (IT-SPME) | Online extraction and concentration using a coated capillary. | Saliva | Automated, highly sensitive, requires small sample volume. | nih.gov |
Research Models and Experimental Approaches
In Vitro Cell Culture Models
In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of 17beta-estradiol's action at the cellular level. These models allow for controlled experiments that can elucidate specific cellular responses to the compound.
Researchers utilize both primary cells, which are isolated directly from tissues, and immortalized cell lines, which can be propagated indefinitely in the laboratory. The choice between these depends on the specific research question. For instance, primary cultures of microglia, the resident immune cells of the brain, have been used to demonstrate that 17beta-estradiol can prevent lipopolysaccharide (LPS)-induced activation of NF-κB, a key inflammatory pathway. nih.gov The immortalized murine macrophage cell line RAW 264.7 has also been instrumental in these studies, showing that 17beta-estradiol blocks the DNA binding and transcriptional activity of the p65 subunit of NF-κB by preventing its translocation to the nucleus. nih.gov This effect is not observed in other cell types, suggesting a macrophage-specific mechanism. nih.gov
Another widely used immortalized cell line is the mouse hippocampal cell line HT22. Studies using these cells have shown that 17beta-estradiol can protect neurons from oxidative stress-induced cell death caused by neurotoxins like amyloid beta protein and hydrogen peroxide. drugbank.com
The effects of 17beta-estradiol have been investigated across a diverse range of human and animal cell types, revealing its multifaceted roles in cellular function.
Macrophages: In peritoneal macrophages, 17beta-estradiol has been shown to induce morphological changes indicative of activation, such as increased size and the extension of microvilli. nih.gov It also stimulates the release of nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting a role in modulating the immune response. nih.gov Furthermore, studies using the RAW 264.7 macrophage cell line have established an in vitro model to study the effects of estrogen withdrawal on osteoclasts, the cells responsible for bone resorption. mdpi.com This model demonstrated that estrogen withdrawal leads to increased osteoclast activity. mdpi.com
Neuronal Cells: Research on cultured cortical neurons has revealed that 17beta-estradiol can protect these cells from oxidative stress-induced death by reducing the activity of mitogen-activated protein kinase (MAPK) and preventing the accumulation of intracellular calcium. oup.com In mouse embryonic stem cells, 17beta-estradiol has been found to enhance neuronal differentiation, particularly when combined with a fibronectin coating. nih.gov
Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), 17beta-estradiol has been shown to inhibit the expression of adhesion molecules that are crucial for the inflammatory process in atherosclerosis. nih.gov It achieves this by suppressing the transcriptional activation of these molecules. nih.gov Additionally, 17beta-estradiol can rapidly increase the basal release of nitric oxide from HUVECs, a key molecule in cardiovascular protection, through a non-genomic, estrogen receptor-mediated pathway. nih.gov
Cancer Cell Lines: The impact of 17beta-estradiol on cancer cells is complex and appears to be cell-type specific. In the hepatocellular carcinoma cell line Hep G2, it has been shown to have an inhibitory and apoptotic effect. nih.gov Conversely, in hormone receptor-positive breast cancer cell lines like MCF-7 and T47D, its effects on proliferation are dependent on the culture conditions. nih.gov In human breast cancer cells, 17beta-estradiol can enhance cell motility and invasion. stemcell.com It has also been shown to regulate the proliferation, migration, and self-renewal of breast cancer stem cells. stemcell.com
Neural stem cells (NSCs) are a key focus of research into neurogenesis and brain repair. Studies using cultured NSCs have provided valuable insights into the neuroprotective and regenerative effects of 17beta-estradiol.
It has been demonstrated that 17beta-estradiol can protect NSCs from ketamine-induced injury. frontiersin.org This protection is mediated through the estrogen receptor β pathway. frontiersin.orgnih.gov Furthermore, 17beta-estradiol has been shown to alleviate the inhibition of NSC proliferation and neuronal differentiation caused by ketamine exposure. nih.govnih.govfrontiersin.org It also reduces ketamine-induced apoptosis in these cells. nih.govfrontiersin.org Research has indicated that the protective effects of 17beta-estradiol are associated with the GSK-3β signaling pathway. nih.govnih.gov
Studies on human NSCs have shown that 17beta-estradiol induces proliferation in a time- and dose-dependent manner. arizona.edu This effect is mediated by an estrogen receptor beta-phosphorylated extracellularly regulated kinase pathway. arizona.edu In a conditionally immortalized neural stem cell line, MHP36, knocking down the Dax-1 gene, which blocks 17beta-estradiol biosynthesis, led to increased secretion of the hormone. frontiersin.orgstrath.ac.ukstrath.ac.uk These genetically modified NSCs showed enhanced therapeutic potential in a stroke model. frontiersin.orgstrath.ac.ukstrath.ac.uk
In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects of 17beta-estradiol sodium sulfate (B86663) in a whole-organism context. These models allow for the investigation of its role in various physiological and pathological processes.
Mice are widely used in preclinical research due to their genetic tractability and well-characterized physiology. Various murine models have been employed to study the effects of 17beta-estradiol.
Colitis and Colorectal Cancer: In a dinitrobenzene sulfonic acid (DNB)-induced colitis model, 17β-estradiol demonstrated anti-inflammatory effects, reducing macroscopic and histological damage. mcmaster.ca However, in a dextran (B179266) sodium sulfate (DSS)-induced colitis model, it showed pro-inflammatory effects. mcmaster.ca In an azoxymethane (B1215336) (AOM)/DSS-induced colitis and colorectal cancer model, 17β-estradiol was found to have protective effects. It reduced inflammation and inhibited the development of colorectal cancer by modulating estrogen receptors, NF-κB, and Nrf2 pathways. gutnliver.orgnih.govnih.govgutnliver.orgnih.gove-crt.org In Nrf2 knockout mice, 17β-estradiol strongly inhibited AOM/DSS-induced colorectal cancer development. nih.govresearchgate.netsigmaaldrich.com Studies in ovariectomized mice have shown that estrogen replacement can attenuate colitis and reduce tumorigenesis. nih.govresearchgate.net
Neurogenesis: In a mouse model of malaria, 17β-estradiol administration was found to have sexually dimorphic effects on parasitemia and the immune response. frontiersin.org
Oophorectomy-Induced Models: Ovariectomized mice are frequently used to model postmenopausal conditions. In these models, 17β-estradiol supplementation has been shown to reduce intestinal adenomas. e-crt.org It also demonstrated protective effects against colitis and carcinogenesis in an AOM/DSS model. nih.gov
Rats are another important animal model in biomedical research, often used for their larger size and different physiological characteristics compared to mice.
Neonatal Ketamine Exposure: In neonatal rats, exposure to the anesthetic ketamine can cause neurogenesis damage and long-term cognitive deficits. nih.govnih.gov Studies have shown that treatment with 17β-estradiol can attenuate these ketamine-induced effects. nih.govnih.govfrontiersin.org It alleviates the inhibition of neurogenesis and improves behavioral performance in adulthood. nih.govnih.govfrontiersin.org The protective mechanism is associated with the GSK-3β pathway. nih.govnih.gov In a rat model, 17β-estradiol was also found to promote the recruitment of M1-polarized macrophages to sites of inflammation. stemcell.comstemcell.com
Research Findings Summary
The following tables summarize the key findings from the discussed in vitro and in vivo studies.
Table 1: In Vitro Research Findings for 17beta-Estradiol
| Cell Type/Model | Key Findings | Citations |
|---|---|---|
| Macrophages (Primary & RAW 264.7) | Blocks LPS-induced NF-κB activation; Induces activation and cytokine release; Estrogen withdrawal increases osteoclast activity. | nih.govnih.govmdpi.com |
| Neuronal Cells (HT22 & Primary) | Protects against oxidative stress-induced cell death; Enhances neuronal differentiation. | drugbank.comoup.comnih.gov |
| Endothelial Cells (HUVECs) | Inhibits inflammatory adhesion molecule expression; Increases nitric oxide release. | nih.govnih.gov |
| Cancer Cell Lines (Hep G2, MCF-7, T47D) | Inhibitory and apoptotic effects in Hep G2; Proliferative effects in breast cancer cells are context-dependent; Enhances motility and invasion in breast cancer cells. | nih.govnih.govstemcell.com |
Table 2: In Vivo Research Findings for 17beta-Estradiol
| Animal Model | Condition | Key Findings | Citations |
|---|---|---|---|
| Murine | Colitis (DNB-induced) | Anti-inflammatory effects. | mcmaster.ca |
| Murine | Colitis (DSS-induced) | Pro-inflammatory effects. | mcmaster.ca |
| Murine | Colitis & Colorectal Cancer (AOM/DSS) | Protective effects; Reduces inflammation and tumorigenesis. | gutnliver.orgnih.govnih.govgutnliver.orgnih.gove-crt.orgnih.govresearchgate.netsigmaaldrich.com |
| Murine | Oophorectomy | Reduces intestinal adenomas; Protects against colitis and carcinogenesis. | nih.gove-crt.orgresearchgate.net |
Ovine Fetal Models for Developmental Studies
Ovine fetal models are crucial for investigating the developmental effects of 17beta-Estradiol sodium sulfate, particularly its influence on the fetal neuroendocrine system. In late gestation, fetal sheep have high circulating concentrations of sulfoconjugated estrogens, which are thought to be a significant source of biologically active hormone that may play a role in timing birth. nih.gov
Studies involving the intravenous infusion of estradiol-3-sulfate (B1217152) into fetal sheep (between 125-135 days of gestation) have demonstrated that this compound can cross the fetal blood-brain barrier and is biologically active. nih.gov These infusions led to increased concentrations of estradiol-3-sulfate in fetal plasma and produced dose-dependent increases in the activity of the fetal hypothalamus-pituitary-adrenal (HPA) axis. nih.gov The HPA axis is central to the initiation of parturition in sheep. nih.gov The activity of the steroid on the fetal brain was further confirmed by dose-related increases in the abundance of the protein Fos, a marker of neural activity, in the fetal cerebellum. nih.gov
Genomic studies using ovine fetal models have further elucidated the mechanisms of action for estradiol-3-sulfate in the fetal brain. By infusing the compound directly into the lateral cerebral ventricle of fetal sheep, researchers identified its effects on gene expression in the hypothalamus. nih.gov This research revealed that estradiol-3-sulfate treatment significantly upregulated 363 known genes. nih.gov The most strongly induced genes were those involved in feeding behavior, specifically neuropeptide Y and agouti-related protein. nih.gov Other overrepresented biological processes included hypoxia response and transforming growth factor signaling. nih.gov These findings suggest that estradiol-3-sulfate may be a key factor in activating orexigenic (appetite-stimulating), neuroprotective, and hypoxia-responsive pathways in the lamb as it prepares for postnatal life. nih.gov
The table below summarizes key findings from developmental studies using ovine fetal models.
| Study Focus | Model | Key Findings | Reference |
| Biological Activity | Fetal sheep (125-135 d gestation) | Infused estradiol-3-sulfate increases HPA axis activity and is concentrated by fetal brain tissue. | nih.gov |
| Genomic Action | Fetal sheep (120-127 d gestation) | Estradiol-3-sulfate upregulates hypothalamic genes involved in feeding behavior, hypoxia response, and neuroprotection. | nih.gov |
| Parturition | Periparturient ewes | Rising estradiol (B170435) levels may downregulate myometrial progesterone (B1679170) receptors, helping to initiate parturition. | ndsu.edu |
| Uterine Development | Neonatal sheep | Inappropriate estrogen exposure can disrupt the expression of genes crucial for postnatal uterine development. | nih.gov |
Aquatic Organism Models (e.g., Fish for Environmental Estrogenicity)
Aquatic organisms, particularly fish, serve as critical models for assessing the environmental estrogenicity of this compound. This sulfated conjugate is released into aquatic environments primarily through the effluent from wastewater treatment plants (WWTPs). nih.gov While the sulfate conjugate itself may be less biologically active, it can be readily deconjugated by microorganisms in the environment, such as in river sediment and biofilms, to form the potent free estrogen, 17beta-estradiol (E2). nih.govnih.gov This conversion process makes this compound a significant precursor to endocrine-disrupting activity in aquatic ecosystems. nih.gov
The effects of the resulting free estrogens on fish are well-documented and include significant disruptions to the endocrine and reproductive systems. nih.govnih.gov Exposure to environmentally relevant concentrations of E2 and its synthetic mimics can lead to:
Feminization of Male Fish : This includes the development of female secondary sexual characteristics and, in some cases, intersex gonads (ova-testis). lifesciencesite.com
Vitellogenin Induction : Vitellogenin is an egg yolk precursor protein normally produced by females. Its presence in male fish is a widely used biomarker for exposure to estrogenic compounds. nih.govnih.gov
Reproductive Impairment : Effects can range from reduced fertility and egg production in females to decreased gonad size in males. gov.bc.ca
Developmental Abnormalities : Exposure during early life stages can delay ovarian development and disrupt the normal expression of genes involved in meiosis and follicle formation. frontiersin.org
Fish models like the Mozambique tilapia (Oreochromis mossambicus) and Atlantic salmon have been used to show that estrogenic compounds can impact the growth hormone/insulin-like growth-factor system, heighten sensitivity to stressors, and impair ion regulation. nih.govresearchgate.net Studies have demonstrated that a wide variety of bacterial species isolated from river sediment, both upstream and downstream of WWTPs, are capable of degrading 17β-estradiol-3-sulfate, highlighting the widespread potential for the formation of free estrogens in aquatic habitats. nih.gov
The table below presents findings on the effects of estrogenic compounds, derived from precursors like this compound, on aquatic organisms.
| Organism Model | Endpoint Measured | Observed Effects | Reference |
| Various Fish Species | Endocrine Disruption | Abnormal gonad development, feminization of males, vitellogenin induction. | nih.govgov.bc.ca |
| Mozambique Tilapia | Growth & Development | Impacts on the growth hormone/insulin-like growth-factor system and estrogen receptors following early-life exposure. | nih.gov |
| Tiger Puffer | Ovarian Development | Immersion in E2 during gonadal differentiation suppressed genes related to meiosis and follicle formation, delaying development. | frontiersin.org |
| Atlantic Salmon | Stress & Ion Regulation | Increased sensitivity to external stressors and disrupted ion regulatory ability. | researchgate.net |
Ex Vivo Tissue Preparations
Ex vivo tissue preparations are instrumental in studying the metabolism and mechanism of action of this compound at the tissue and cellular level. These models allow for the investigation of specific enzymatic pathways in a controlled environment, isolated from systemic influences. A critical pathway studied using these preparations is the "sulfatase pathway," which involves the conversion of biologically inactive estrogen sulfates into active estrogens. nih.govnih.gov
The key enzyme in this pathway is steroid sulfatase (STS), which catalyzes the hydrolysis of the sulfate group from this compound, converting it into the potent, biologically active 17beta-estradiol. nih.gov Conversely, estrogen sulfotransferase (SULT1E1) inactivates estrogens by adding a sulfate group. nih.govnih.gov The balance between STS and SULT1E1 activity is crucial for regulating local estrogen concentrations in tissues.
Ex vivo studies using tissue samples, particularly from hormone-sensitive cancers like breast, ovarian, and endometrial cancer, have been pivotal. nih.gov Research has shown that many of these tumors exhibit high expression of STS and low expression of SULT1E1. nih.gov This enzymatic profile leads to an accumulation of active estrogens within the tumor microenvironment, which can stimulate cancer cell proliferation and progression. nih.gov Ex vivo and in vitro studies have demonstrated that inhibiting STS enzymatic activity can suppress the growth of cancer cells. nih.gov
Oocyte maturation is another process studied using ex vivo models. Cumulus-oocyte complexes (COCs) can be cultured in vitro to examine the effects of hormones on meiosis and developmental competence. nih.gov While many studies use 17beta-estradiol directly, these systems are valuable for understanding the potential effects of its sulfated precursor. For this compound to exert an effect, the oocyte or surrounding cumulus cells would need to express STS to convert it to its active form. Such models can elucidate the role of local estrogen activation in oocyte development. nih.gov
The table below outlines the use of ex vivo models in researching this compound.
| Ex Vivo Model | Research Focus | Key Findings | Reference |
| Cancer Tissue Preparations | Steroid Metabolism (Sulfatase Pathway) | Hormone-dependent tumors often have high steroid sulfatase (STS) activity, converting inactive estrogen sulfates to active estrogens, promoting tumor growth. | nih.govnih.gov |
| Ovarian Cancer Cells | Intracrinology | Ovarian cancer cells express STS and can convert circulating estrogen sulfates into active estradiol, contributing to cancer progression. | nih.gov |
| Buffalo and Goat Oocytes | Oocyte Maturation (in vitro) | Estradiol promotes the normal progression of meiosis and cumulus cell expansion, indicating the importance of active estrogens in oocyte development. | nih.gov |
Environmental Models (e.g., Soil-Plant Systems, Aquatic Environments)
Environmental models are essential for understanding the fate, transport, and transformation of this compound after its release into the environment from sources like animal manure and wastewater. nih.govnih.gov These models encompass both aquatic systems and terrestrial soil-plant systems.
Aquatic Environments In aquatic environments, such as rivers and streams, this compound is considered a precursor to more potent endocrine-disrupting free estrogens. nih.gov Its fate is largely governed by microbial activity. Studies using models of aquatic environments have shown that bacteria in river sediment and biofilms can readily hydrolyze the sulfate conjugate, releasing free 17beta-estradiol (E2). nih.gov This deconjugation process is a critical activation step that increases the estrogenic potential of the contaminant load in the water. nih.govnih.gov The persistence of estrogen conjugates is temperature-dependent, with slower degradation observed at lower temperatures. nih.gov Wastewater treatment plants (WWTPs) are a primary entry point for these compounds into aquatic systems, and conventional treatment is not always sufficient to remove them completely. nih.govnih.govnih.gov Modeling frameworks are used to predict the spatial and temporal variation of estrogens in streams, assess risks to aquatic life, and evaluate management practices. researchgate.net
Soil-Plant Systems In terrestrial environments, this compound is introduced primarily through the application of animal manure or biosolids to agricultural land. nih.govresearchgate.net Laboratory batch studies using soil-water systems have been employed to investigate its behavior. Research shows that 17β-estradiol-17-sulfate is relatively persistent in the aqueous phase of these systems, with its persistence depending on factors like soil organic carbon content and initial concentration. nih.gov For example, its half-life was found to be longer in subsoil (low organic carbon) compared to topsoil (higher organic carbon). nih.gov
The primary transformation pathway for 17β-estradiol-17-sulfate in soil is not deconjugation, but rather hydroxylation, which yields mono- and di-hydroxy-E2-17S. nih.gov Deconjugation to free estrogens like E2 and estrone (B1671321) (E1) does occur, but it is considered a minor pathway, with these compounds being observed at low concentrations primarily in the sorbed phase of the soil. nih.gov Despite being a minor pathway, this transformation confirms that this compound can act as a source of free estrogens in soil environments. nih.gov Transport models for soil systems indicate that the movement of estrogens is influenced by sorption to soil particles, which is correlated with organic matter content and mineral particle size. nih.gov The potential for these compounds to leach from soil into groundwater is a significant concern. mdpi.com
The table below summarizes findings from environmental models studying this compound and related estrogens.
| Environmental Model | Focus | Key Findings | Reference |
| Soil-Water Systems | Dissipation & Transformation | E2-17S is relatively persistent in the aqueous phase. The major transformation is hydroxylation; deconjugation to free E2 is a minor pathway. | nih.gov |
| River Sediment/Biofilm | Microbial Degradation | A diverse range of bacteria can degrade E2-3S, converting it to free estrogens, thus increasing environmental estrogenicity. | nih.gov |
| Agricultural Soil Columns | Fate & Transport | Estrogen transport is subject to chemical nonequilibrium. Degradation and transformation occur rapidly in the sorbed phase. | nih.gov |
| Watershed Modeling | Source Tracking & Transport | WWTPs elevate estrogen levels on dry days, while runoff from manured land can cause sharp spikes in concentration. | researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Novel Molecular and Cellular Targets
Future research will critically focus on identifying molecular and cellular targets for 17beta-estradiol sulfate (B86663) (E2S) that are independent of its conversion to 17beta-estradiol. Although E2S has a low affinity for classical nuclear estrogen receptors (ERα and ERβ), studies suggest it may exert its own biological effects. wikipedia.org Investigations are needed to explore potential interactions with other receptor families, such as membrane-bound G protein-coupled receptors, and to understand its involvement in rapid, non-genomic signaling pathways. For instance, some studies have indicated that certain estrogenic compounds can trigger cellular responses that are not blocked by traditional estrogen receptor antagonists, suggesting the involvement of non-classical pathways. nih.gov Identifying these novel targets will be crucial for a comprehensive understanding of the physiological and pathological roles of E2S.
Investigation of Underexplored Tissue-Specific Roles
The local concentration and action of estrogens are tightly regulated within different tissues, a concept known as intracrinology. nih.gov The activity of steroid sulfatase (STS), which converts E2S to active estradiol (B170435), and estrogen sulfotransferase (SULT1E1), which inactivates estradiol by sulfation, varies significantly between tissues. nih.govnih.gov While the importance of this balance is well-recognized in hormone-dependent cancers of the breast and endometrium, the specific roles of E2S in other tissues like the pancreas, brain, bone, and cardiovascular system are still largely unknown. nih.govnih.govmdpi.comnih.govresearchgate.net Future studies are expected to investigate how 17beta-estradiol and its sulfated form influence the cellular stress responses in tissues such as the pancreas, potentially offering new insights into conditions like diabetes. nih.govmdpi.com A deeper dive into these tissue-specific functions is essential to fully grasp the widespread impact of E2S on human health.
Detailed Kinetic Studies of Sulfation/Desulfation Equilibrium In Vivo
The dynamic equilibrium between the sulfation of estradiol to E2S and its desulfation back to estradiol is a key control point for estrogenic activity in local tissues. wikipedia.orgnih.gov While the enzymes governing these processes are well-characterized, there is a lack of detailed kinetic data from living organisms (in vivo). Future research endeavors will need to employ advanced techniques to study the real-time kinetics of this equilibrium. Understanding the rates of sulfation and desulfation in various physiological and disease states, such as in hormone-sensitive tumors, will provide critical information on how local estrogen levels are regulated and dysregulated. nih.govnih.gov
Exploration of Environmental Biotransformation Pathways
The release of estrogens and their conjugates into the environment is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans. While the environmental fate of 17beta-estradiol is relatively well-studied, the biotransformation pathways of its sulfated form are less understood. Future environmental research will need to focus on how microorganisms in water and soil break down 17beta-estradiol sulfate. For example, studies on related compounds have identified various metabolites, suggesting complex degradation pathways. nih.gov Identifying the specific bacteria, fungi, and enzymes involved in the degradation of E2S and the resulting byproducts is crucial for assessing its environmental persistence and risk.
Q & A
Q. How can researchers confirm the structural integrity and purity of 17β-Estradiol sodium sulfate in experimental preparations?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To verify the sulfation at the 3-position and sodium salt formation .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection or mass spectrometry (MS) to assess purity (>98% recommended for in vitro studies) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 374.1164 (C18H23NaO5S) .
Critical Step : Compare retention times and spectral data against pharmacopeial standards (e.g., USP/EP) .
| Technique | Parameter | Acceptance Criteria |
|---|---|---|
| HPLC-UV | Purity | ≥98% peak area |
| ESI-MS | Molecular ion | m/z 374.1164 ± 0.001 |
Q. What are the optimal storage conditions to maintain the stability of 17β-Estradiol sodium sulfate?
- Methodological Answer : Stability is highly sensitive to moisture and temperature:
- Short-term : Store at -20°C in airtight, light-resistant containers with desiccants .
- Long-term : Lyophilized powders stored at -80°C retain stability for >2 years .
- Reconstitution : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Avoid aqueous buffers unless immediately used .
| Condition | Degradation Risk | Mitigation |
|---|---|---|
| >25°C | Hydrolysis | Cold chain storage |
| Humidity >60% | Deliquescence | Desiccants in sealed containers |
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the role of 17β-Estradiol sodium sulfate in estrogen-dependent pathologies such as endometriosis?
- Methodological Answer :
- Model Selection : Use ovariectomized mice/rats to eliminate endogenous estrogen interference. Induce endometriosis via autologous transplantation of uterine tissue .
- Dosing : Administer 17β-Estradiol sodium sulfate (1–10 µg/kg/day, subcutaneous) to mimic physiological estrogen levels .
- Endpoints :
- Enzyme Activity : Measure 17β-hydroxysteroid dehydrogenase (17β-HSD) ratios (synthesis vs. inactivation) via HPLC in ectopic vs. eutopic tissue .
- Gene Expression : Quantify estrogen-responsive genes (e.g., TFF1) via qPCR .
Data Interpretation : A 17β-HSD activity ratio >2.0 in ectopic tissue indicates impaired estrogen metabolism .
Q. What methodologies are appropriate for quantifying 17β-Estradiol sodium sulfate in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- Sample Preparation :
- Plasma/Serum : Solid-phase extraction (SPE) using C18 cartridges to remove lipids/proteins .
- Tissue Homogenates : Liquid-liquid extraction with ethyl acetate .
- Analytical Techniques :
- LC-MS/MS : Achieves limits of detection (LOD) ≤0.1 ng/mL. Use deuterated internal standards (e.g., d4-Estradiol) for accuracy .
- ELISA : Cross-reactivity with unconjugated estradiol must be validated (<5% acceptable) .
| Matrix | Method | LOD | LOQ |
|---|---|---|---|
| Plasma | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL |
| Tissue | ELISA | 0.2 ng/g | 0.5 ng/g |
Q. How should researchers address discrepancies in reported estrogenic activity of 17β-Estradiol sodium sulfate across different experimental models?
- Methodological Answer :
- Assay Variability :
- Cell Lines : ERα/ERβ expression profiles differ (e.g., MCF-7 vs. Ishikawa cells). Use ER-specific antagonists (e.g., ICI 182,780) to confirm receptor dependency .
- In Vivo Models : Control for endogenous sulfatase activity in tissues, which hydrolyzes the sulfate moiety .
- Meta-Analysis : Apply the PRISMA framework to evaluate confounding variables (e.g., dosing routes, vehicle solvents) across studies .
Case Example : A 2-fold higher EC50 in hepatic cells vs. endometrial cells may reflect tissue-specific sulfatase activity .
Safety and Compliance
Q. What safety considerations are critical when handling 17β-Estradiol sodium sulfate in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
